(5-Acetylpyridin-3-YL)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-acetylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c1-5(10)6-2-7(8(11)12)4-9-3-6/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFGIOXMWMNLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701211 | |
| Record name | (5-Acetylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033745-21-9 | |
| Record name | (5-Acetylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Acetylpyridin-3-YL)boronic Acid: A Comprehensive Technical Guide for Advanced Drug Discovery
Introduction: The Ascendancy of Pyridine Boronic Acids in Modern Medicinal Chemistry
The pyridine scaffold is a cornerstone in pharmaceutical development, prized for its ability to engage in hydrogen bonding and its presence in a vast array of biologically active molecules.[1] When functionalized with a boronic acid group, its utility is significantly amplified, creating a versatile building block for constructing complex molecular architectures. (5-Acetylpyridin-3-YL)boronic acid is a prime exemplar of this class of reagents, offering a unique combination of a reactive boronic acid moiety for carbon-carbon bond formation and a ketone functionality that can be further manipulated or used to modulate electronic properties.
Boronic acids have overcome initial perceptions of toxicity to become a validated and increasingly prevalent functional group in drug design, a shift largely catalyzed by the FDA approval of the proteasome inhibitor Bortezomib.[2][3] This has paved the way for other boronic acid-containing drugs, highlighting their potential to enhance potency and improve pharmacokinetic profiles.[4] This guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application in synthetic workflows, tailored for researchers and professionals in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BNO₃ | [5][6] |
| Molecular Weight | 164.95 g/mol | [5][6] |
| CAS Number | 1033745-21-9 | [5][6] |
| Appearance | Typically a white to off-white solid | |
| Purity | ≥98% (typical for research-grade material) | [6] |
Synthesis of this compound: A Representative Protocol
The synthesis of aryl and heteroaryl boronic acids is well-established, commonly proceeding through the reaction of an organometallic intermediate with a borate ester.[2] The following protocol describes a representative and widely adopted method for the preparation of this compound from 3-bromo-5-acetylpyridine, a common starting material. This method leverages a lithium-halogen exchange to generate the key organolithium intermediate.[7]
Experimental Workflow: Synthesis via Lithium-Halogen Exchange
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-bromo-5-acetylpyridine (1 equivalent) and triisopropyl borate (1.2 equivalents) in a mixture of anhydrous tetrahydrofuran (THF) and toluene.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain an inert and anhydrous atmosphere to prevent quenching of the organolithium intermediate.
-
Lithium-Halogen Exchange: Add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C. The rapid lithium-halogen exchange is favored over the reaction between n-butyllithium and the borate ester at this low temperature.[7]
-
Reaction Progression: Stir the mixture at -78 °C for 1 hour. The generated 3-lithio-5-acetylpyridine intermediate reacts in situ with triisopropyl borate to form the corresponding boronate ester.
-
Quenching and Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl), still maintaining a low temperature.
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature with stirring.
-
pH Adjustment: Adjust the pH of the aqueous layer to the isoelectric point of the boronic acid (typically around pH 7) using a suitable base (e.g., aqueous NaOH). This will precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then a minimal amount of a non-polar solvent (e.g., cold diethyl ether or hexanes) to remove organic impurities. Dry the product under vacuum to yield this compound.
Quality Control and Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.[8]
¹H NMR Spectroscopy:
-
Aromatic Protons: Expect three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom, the acetyl group, and the boronic acid group.
-
Acetyl Protons: A singlet corresponding to the three methyl protons of the acetyl group will be observed, typically in the range of 2.5-2.7 ppm.
-
Boronic Acid Protons: The two hydroxyl protons of the boronic acid group often appear as a broad singlet. Its chemical shift is highly variable and dependent on concentration and the solvent used, as these protons are exchangeable.[8]
¹³C NMR Spectroscopy:
-
The spectrum should show seven distinct carbon signals: five for the pyridine ring carbons and two for the acetyl group (the carbonyl carbon and the methyl carbon). The carbon attached to the boron atom will exhibit a characteristic chemical shift.[8]
¹¹B NMR Spectroscopy:
-
This technique is particularly useful for characterizing boronic acids. A single resonance is expected, and its chemical shift can provide information about the coordination state of the boron atom.[9][10]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -OH protons.[8]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.
-
Structural Verification: Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to confirm the substitution pattern on the pyridine ring. Compare the observed chemical shifts with predicted values or data from similar structures.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated exact mass of the compound.
Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[11][12] This reaction's tolerance of a wide range of functional groups and its mild reaction conditions make it invaluable in medicinal chemistry for synthesizing complex biaryl and heteroaryl structures.[12]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution is common.[12]
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Conclusion
This compound is a high-value reagent for drug discovery and development, embodying the synthetic versatility of pyridine-based boronic acids. Its utility in constructing novel C-C bonds via the robust Suzuki-Miyaura coupling reaction allows for the efficient assembly of complex molecules with potential therapeutic applications.[1] A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the synthesis of next-generation pharmaceuticals. The self-validating nature of the described protocols, grounded in established chemical principles, ensures reliable and reproducible outcomes in the research laboratory.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Synthesis and purification of (5-Acetylpyridin-3-YL)boronic acid
An In-Depth Technical Guide to the Synthesis and Purification of (5-Acetylpyridin-3-YL)boronic acid
Introduction and Strategic Importance
This compound (CAS No: 1033745-21-9) is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its structure, featuring a pyridine ring functionalized with both an acetyl group and a boronic acid moiety, makes it a versatile reagent for constructing complex molecular architectures. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for carbon-carbon bond formation.[1] The acetyl group provides a secondary reactive handle for subsequent chemical transformations, such as condensation or oxidation/reduction reactions.
The strategic incorporation of such heteroaromatic boronic acids is a common tactic in drug discovery programs, where they serve as key intermediates in the synthesis of pharmacologically active compounds.[2][3] The stability, low toxicity, and versatile reactivity of boronic acids have contributed to their widespread adoption, leading to several FDA-approved drugs containing this functionality, including the proteasome inhibitor Bortezomib (Velcade®).[4][5]
This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound. It is designed for researchers, chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure both technical accuracy and successful replication.
Core Synthetic Strategy: Halogen-Lithium Exchange and Borylation
The most robust and scalable approach for synthesizing substituted pyridyl boronic acids is through a halogen-lithium exchange reaction on a suitable bromopyridine precursor, followed by electrophilic trapping with a borate ester.[6] This strategy is superior to methods involving Grignard reagents, which can be more difficult to initiate with electron-deficient pyridine rings.
The key steps of this process are:
-
Lithiation: A highly reactive organolithium intermediate is generated by treating 1-(5-bromopyridin-3-yl)ethanone with a strong base like n-butyllithium (n-BuLi). This reaction must be conducted at cryogenic temperatures (e.g., -78 °C) to prevent unwanted side reactions, such as attack on the acetyl carbonyl or the pyridine ring itself.
-
Borylation: The in situ generated 3-lithiopyridine species acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a tetracoordinate borate ester intermediate.
-
Hydrolysis: The reaction is quenched with an aqueous acid, which hydrolyzes the borate ester to yield the final this compound.
This entire sequence is illustrated in the reaction scheme below.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
(5-Acetylpyridin-3-YL)boronic Acid: A Technical Guide for the Research Scientist
Introduction
(5-Acetylpyridin-3-YL)boronic acid, registered under CAS number 1033745-21-9, is a heterocyclic arylboronic acid that has emerged as a valuable building block in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a pyridine ring with both an acetyl group and a boronic acid moiety, makes it a versatile reagent for introducing the 3-acetyl-5-pyridinyl scaffold into more complex molecules. This guide provides an in-depth overview of its commercial availability, synthesis, quality control, and applications, with a focus on empowering researchers and drug development professionals to effectively utilize this compound in their work.
Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom. They are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The pyridine motif is a common feature in many pharmaceuticals, and the acetyl group can serve as a handle for further chemical modifications or as a key pharmacophoric element. The combination of these features in (5-Acetylpyridin-in-3-YL)boronic acid makes it a reagent of significant interest for the synthesis of novel bioactive molecules.
Commercial Availability and Physicochemical Properties
This compound is readily available from several commercial suppliers, ensuring a reliable supply chain for research and development purposes.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | Gram to bulk |
| Frontier Specialty Chemicals | Not specified | Gram quantities |
| Alchem Pharmtech | 98% | 1g, 5g, 25g, 100g |
| Pharmaffiliates | High Purity | Inquire for details |
Table 1: Commercial Suppliers of this compound
Physicochemical Properties:
-
CAS Number: 1033745-21-9
-
Molecular Formula: C₇H₈BNO₃
-
Molecular Weight: 164.95 g/mol
-
Appearance: Typically an off-white to white solid.
Synthesis of this compound
While several methods exist for the synthesis of arylboronic acids, a common and effective approach for preparing this compound is through a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation.[2][3] This method involves the reaction of a suitable aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. An alternative route involves a lithium-halogen exchange followed by quenching with a borate ester.[4][5]
Below is a representative, detailed protocol for the synthesis of this compound from 3-acetyl-5-bromopyridine.
Experimental Protocol: Miyaura Borylation
This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.
Materials:
-
3-Acetyl-5-bromopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetyl-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x).
-
Purification of Boronate Ester: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be purified by silica gel column chromatography.
-
Hydrolysis to Boronic Acid: Dissolve the purified boronate ester in a suitable solvent mixture (e.g., acetone/water). Add 1M hydrochloric acid and stir at room temperature until hydrolysis is complete (monitor by TLC or LC-MS).
-
Isolation: Remove the organic solvent under reduced pressure. The aqueous layer can be extracted with an appropriate organic solvent, or the product may precipitate and can be collected by filtration. Wash the solid with cold water and dry under vacuum to yield this compound.
Figure 1: General workflow for the synthesis of this compound via Miyaura borylation.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is crucial for its successful application in research. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.
Recommended Analytical Workflow:
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure. ¹¹B NMR can also be a useful tool for characterizing the boron center.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to determine the purity of the compound and to detect any organic impurities. A typical mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile.[7]
-
Quantitative NMR (qNMR): This technique can be used for an accurate purity determination without the need for a specific reference standard of the analyte.[7]
-
Figure 2: A representative quality control workflow for this compound.
Applications in Research and Drug Development
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of the 3-acetyl-5-pyridinyl moiety into a wide range of organic molecules.
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura reaction, this compound is coupled with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a broad range of functional groups, making it a cornerstone of modern medicinal chemistry.
Representative Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide/triflate.
Potential Applications in Drug Discovery
The 3-acetyl-5-pyridinyl scaffold is of interest in drug discovery due to its potential to interact with various biological targets. For instance, pyridine-containing compounds are prevalent in kinase inhibitors, and the acetyl group can act as a hydrogen bond acceptor. While specific published data on the biological activity of derivatives of this compound is limited, its structural features suggest potential for use in the development of:
-
Kinase Inhibitors: Many approved kinase inhibitors contain a substituted pyridine core.
-
Enzyme Inhibitors: The acetyl group and the pyridine nitrogen can participate in key binding interactions within enzyme active sites.
-
Probes for Chemical Biology: This building block can be used to synthesize chemical probes for target identification and validation.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Arylboronic acids can be sensitive to moisture and air, so storage under an inert atmosphere is recommended for long-term stability. Some boronic acids may be considered potentially genotoxic impurities, so appropriate measures should be taken to control their levels in active pharmaceutical ingredients (APIs).[8]
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry and organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to novel compounds containing the 3-acetyl-5-pyridinyl moiety. This guide has provided a comprehensive overview of its properties, synthesis, quality control, and applications to facilitate its effective use by researchers and drug development professionals.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Physicochemical properties of pyridine-3-boronic acids
An In-depth Technical Guide to the Physicochemical Properties of Pyridine-3-Boronic Acid
Introduction
Pyridine-3-boronic acid (P3BA) is a heterocyclic organoboron compound that has emerged as a cornerstone in modern medicinal chemistry and organic synthesis.[1][2] Its unique electronic and structural characteristics, combining the aromatic, electron-withdrawing nature of a pyridine ring with the versatile reactivity of a boronic acid moiety, make it an invaluable building block for drug discovery professionals.[2][3] The compound's primary utility lies in its role as a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a Nobel prize-winning methodology for the efficient construction of carbon-carbon bonds.[2][4][5]
Beyond its synthetic utility, the pyridine-3-boronic acid scaffold is of profound interest due to its intrinsic properties. The pyridine nitrogen atom can significantly influence a molecule's aqueous solubility, membrane permeability, and ability to form crucial interactions with biological targets.[1][2] Concurrently, the boronic acid group can act as a bioisostere for carboxylic acids and, critically, form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a mechanism exploited in several approved drugs.[3][6]
This guide provides a comprehensive exploration of the core physicochemical properties of pyridine-3-boronic acid. It is designed for researchers, medicinal chemists, and process development scientists, offering not just data, but also the underlying causality behind experimental observations and detailed protocols for its characterization and use.
Core Physicochemical Characteristics
The utility of any chemical building block in drug development is fundamentally governed by its intrinsic physical and chemical properties. These parameters dictate its behavior in both synthetic reactions and biological systems.
Summary of Key Properties
A compilation of the essential physicochemical data for pyridine-3-boronic acid is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1692-25-7 | [4][7][8] |
| Molecular Formula | C₅H₆BNO₂ | [7][8] |
| Molecular Weight | 122.92 g/mol | [7][8] |
| Appearance | White to light yellow powder or crystals | [9][10] |
| Melting Point | >300 °C | [4][7] |
| Boiling Point | 308.8 °C at 760 mmHg | [7] |
| Acidity (pKa) | ~4.00 ± 0.10 (Predicted) | [4] |
| Lipophilicity (Consensus LogP) | -0.81 | [11] |
| Solubility | Slightly soluble in methanol; Insoluble in water | [4][10] |
Acidity and Aqueous Behavior (pKa)
The acidity of a boronic acid is one of its most critical features. Unlike Brønsted acids that donate a proton, boronic acids primarily function as Lewis acids.[3] The boron atom, with its vacant p-orbital, accepts a lone pair from a Lewis base, typically a hydroxide ion in aqueous media. This converts the boron center from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate species.[3]
The equilibrium between these two forms is pH-dependent and is quantified by the pKa.[3] For pyridine-3-boronic acid, the predicted pKa is approximately 4.0.[4] This value is significantly lower (more acidic) than that of unsubstituted phenylboronic acid (pKa ≈ 8.8) due to the strong electron-withdrawing effect of the pyridine ring, which stabilizes the resulting anionic boronate complex.[3] This equilibrium is fundamental to its biological activity and its use in certain aqueous coupling reactions.
Caption: Lewis acid equilibrium of Pyridine-3-Boronic Acid in aqueous base.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug candidate's pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME). The consensus LogP value for pyridine-3-boronic acid is -0.81, indicating its hydrophilic nature.[11] This is largely attributable to the polar boronic acid group and the nitrogen atom in the pyridine ring, which can participate in hydrogen bonding. This inherent polarity can be advantageous in drug design for improving aqueous solubility.[1][2]
Solubility
As expected from its LogP value, pyridine-3-boronic acid has limited solubility in nonpolar organic solvents but is slightly soluble in polar organic solvents like methanol.[4] Despite its hydrophilic character, its solubility in neutral water is low.[10] Solubility can be significantly increased in aqueous basic solutions due to the formation of the highly polar anionic boronate salt, as described by the pKa equilibrium.
Stability, Storage, and Dehydration
Pyridine-3-boronic acid is a thermally robust compound, as evidenced by its high melting point of over 300 °C.[7] However, it is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere.[2][7][10]
A characteristic reaction of boronic acids is the propensity to undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[12] This equilibrium can complicate characterization and quantification, as commercial samples often contain varying amounts of the corresponding boroxine.[10] The reaction is reversible, and the monomeric boronic acid can typically be regenerated by treatment with water or other protic solvents.
Caption: Reversible dehydration of boronic acid to form a boroxine anhydride.
Experimental Methodologies and Protocols
Accurate characterization and reliable synthesis are paramount for the effective use of pyridine-3-boronic acid. This section provides validated, step-by-step protocols for its synthesis, purification, and analysis.
Protocol 1: Synthesis via Lithium-Halogen Exchange
This protocol is adapted from established literature procedures and represents a common and scalable method for preparing pyridine-3-boronic acid from 3-bromopyridine.[4][12] The causality for the specific conditions is rooted in managing the reactivity of the organolithium intermediate.
Expertise & Causality: The reaction is conducted at very low temperatures (-40 to -60 °C) because the 3-lithiopyridine intermediate is highly reactive and unstable at higher temperatures, prone to side reactions. The dropwise addition of n-butyllithium prevents localized heating and uncontrolled reactions. The final acidic workup ensures the hydrolysis of the borate ester intermediate to the desired boronic acid.
Step-by-Step Methodology:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Initial Charging: Charge the flask with anhydrous toluene (approx. 12 mL per 10 mmol of 3-bromopyridine) and triisopropyl borate (1.2 equivalents).
-
Cooling: Cool the stirred solution to below -50 °C using a dry ice/acetone bath.
-
Pre-complexation: Slowly add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous toluene (approx. 4 mL per 10 mmol) to the cold borate solution, maintaining the internal temperature below -50 °C.
-
Lithiation: Add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not rise above -40 °C. A precipitate may form.
-
Stirring: Stir the resulting slurry for an additional 30 minutes at -40 °C after the addition is complete.
-
Quenching: Remove the cooling bath and allow the mixture to warm to -20 °C. Cautiously quench the reaction by adding 2N aqueous HCl until the pH of the aqueous layer is approximately 1-2.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water.
-
pH Adjustment & Extraction: Combine the aqueous layers and adjust the pH to 7 using 10N NaOH. Extract the aqueous layer with THF (3x).
-
Isolation: Combine the THF extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization from a suitable solvent system such as acetonitrile to afford pyridine-3-boronic acid as an off-white solid.[4]
Protocol 2: pKa Determination by Potentiometric Titration
This self-validating protocol provides a reliable method for experimentally determining the pKa value.[13]
Expertise & Causality: Potentiometric titration directly measures the change in pH as a function of added titrant (a strong base). The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the neutral boronic acid and the anionic boronate are equal. Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients.
Step-by-Step Methodology:
-
System Setup: Calibrate a pH meter equipped with a glass electrode using standard pH 4, 7, and 10 buffers.
-
Sample Preparation: Accurately weigh and dissolve a sample of pyridine-3-boronic acid in deionized water to a known concentration (e.g., 2-5 mM). Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.
-
Titration: Place the solution in a thermostatted vessel and stir. Titrate the solution with a standardized, carbonate-free solution of NaOH (e.g., 0.1 M) using an automatic titrator or by adding small, precise aliquots.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the first derivative of the titration curve (locating the equivalence point) or by calculating the pH at the half-equivalence point.
Protocol 3: Purity Analysis by UPLC-MS
Analyzing boronic acids by chromatography can be challenging due to their polarity and tendency to dehydrate on-column.[14][15] This protocol uses modern UPLC-MS for rapid and accurate analysis.
Expertise & Causality: Ultra-High Performance Liquid Chromatography (UPLC) provides high resolution and speed, minimizing on-column degradation.[15] A buffered mobile phase (ammonium acetate) helps maintain a consistent pH to ensure reproducible retention and ionization. Electrospray Ionization Mass Spectrometry (ESI-MS) provides sensitive detection and mass confirmation of the analyte and potential impurities like the boroxine.
Step-by-Step Methodology:
-
Instrumentation: Use a UPLC system coupled to an ESI-MS detector.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 1-2 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the pyridine-3-boronic acid sample in a 1:1 mixture of acetonitrile and water to a concentration of ~0.1 mg/mL.
-
MS Detection: Monitor in both positive and negative ion modes. Key ions to monitor for P3BA (MW=122.9) would include [M+H]⁺ at m/z 124.0 and [M-H]⁻ at m/z 122.0. The boroxine may also be observed.
Application in Drug Discovery and Synthesis
The physicochemical properties of pyridine-3-boronic acid directly translate into its widespread application, particularly in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction.
The Suzuki-Miyaura Coupling Reaction
This palladium-catalyzed cross-coupling is one of the most powerful and versatile methods for forming C-C bonds.[3][5] Pyridine-3-boronic acid serves as the organoboron nucleophile, which, after activation by a base, transfers its pyridyl group to the palladium center (transmetalation), ultimately coupling with an aryl or vinyl halide/triflate.[3]
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. mdpi.com [mdpi.com]
- 7. innospk.com [innospk.com]
- 8. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 359650050 [thermofisher.com]
- 10. 3-Pyridylboronic Acid | 1692-25-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 1692-25-7 | Pyridin-3-ylboronic acid | Organoborons | Ambeed.com [ambeed.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Stability, Storage, and Handling of (5-Acetylpyridin-3-YL)boronic Acid for Pharmaceutical Research and Development
Executive Summary: The Dichotomy of Reactivity and Stability
Boronic acids are indispensable tools in modern drug discovery and development, serving as versatile intermediates in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling.[1][2] Their unique electronic properties and reactivity have accelerated the synthesis of complex molecular architectures.[3][4] (5-Acetylpyridin-3-YL)boronic acid, in particular, is a valuable building block, incorporating a key heteroaromatic pyridine scaffold found in numerous bioactive compounds. However, the very reactivity that makes boronic acids useful also predisposes them to degradation. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its storage, handling, and quality control to ensure its integrity and performance in critical synthetic applications.
Physicochemical Profile of this compound
Understanding the inherent chemical nature of this compound is fundamental to appreciating its stability profile. The molecule's structure features a pyridine ring, an electron-withdrawing acetyl group, and the boronic acid moiety.
| Property | Value |
| Chemical Name | This compound |
| Synonym | 5-acetyl-3-pyridinylboronic acid |
| CAS Number | 1033745-21-9 |
| Molecular Formula | C₇H₈BNO₃ |
| Molecular Weight | 164.95 g/mol |
| Appearance | Typically an off-white to white solid |
The boron atom in a boronic acid is a Lewis acid, meaning it can accept a pair of electrons. In aqueous media, it exists in a critical pH-dependent equilibrium between a neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[5] This equilibrium is pivotal, as the two forms exhibit vastly different reactivity and stability. At physiological or acidic pH, the neutral trigonal form is dominant. As the pH increases above the compound's pKa, the equilibrium shifts toward the tetrahedral boronate, which is the more nucleophilic and reactive species in Suzuki couplings but can also be more susceptible to certain degradation pathways.[2][5][6]
The Primary Degradation Pathway: Protodeboronation
The principal and most well-documented degradation route for arylboronic acids is protodeboronation , a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[7] This undesired side reaction converts the valuable boronic acid intermediate back to a simple acetylpyridine, compromising reaction yields and purity.
Caption: Primary degradation of this compound.
The rate of protodeboronation is highly dependent on the reaction conditions (pH, temperature, catalysts) and the electronic properties of the aryl group.[8] For heteroaromatic boronic acids, the position of the boronic acid group on the ring is a critical determinant of stability.[9] While 2-pyridyl boronic acids are known to be exceptionally unstable and undergo rapid protodeboronation, studies have shown that 3-pyridyl and 4-pyridyl boronic acids are significantly more stable .[10][11] Research indicates that 3-pyridyl boronic acids can have half-lives exceeding a week even under forcing conditions (e.g., pH 12, 70 °C), a stark contrast to the seconds-long half-lives of some 2-pyridyl analogues under neutral conditions.[11] This inherent stability is a significant advantage for this compound.
Critical Factors Influencing Long-Term Stability
While relatively robust for its class, the long-term viability of solid this compound hinges on the stringent control of its environment.
-
Moisture: Water is a key antagonist. It can directly participate in protodeboronation and facilitates the formation of cyclic anhydride trimers known as boroxines . While boroxine formation is reversible upon exposure to water, it alters the molecular weight and can complicate stoichiometry in reactions. Chronic exposure to moisture will lead to irreversible degradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways. Storing the compound at reduced temperatures is one of the most effective strategies to minimize thermal decomposition and preserve its integrity over time.
-
Atmosphere (Oxygen & CO₂): While protodeboronation is often the primary concern, oxidation of the carbon-boron bond is a potential side reaction. More importantly, an inert atmosphere (e.g., argon or nitrogen) displaces moisture- and oxygen-laden air. Therefore, storage under an inert gas is a critical preventative measure.[12]
-
Light: Photodegradation can be a concern for many complex organic molecules. While not as extensively documented as protodeboronation for this specific compound, it is standard best practice in chemical hygiene to store sensitive reagents in amber vials or otherwise protected from direct light.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for preserving the quality of this compound. The following recommendations are synthesized from safety data sheets and best practices for handling air- and moisture-sensitive reagents.[12][13][14]
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Freezer) | Minimizes thermal degradation kinetics for long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[12] |
| Container | Tightly sealed, amber glass vial or other light-blocking container. | Prevents ingress of moisture/air and protects from potential photodegradation. |
| Location | Dry, well-ventilated area designated for chemical storage. Away from acids. | Ensures a controlled environment and prevents contact with incompatible materials.[14] |
Step-by-Step Handling Procedure (Solid)
The causality behind these steps is to create a protective barrier against the atmosphere at every stage of handling.
-
Equilibration: Before opening, remove the container from the freezer and allow it to warm to ambient laboratory temperature for at least 30-60 minutes.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate degradation.
-
-
Inert Environment: Transfer the container into a glovebox or use an inert gas manifold (e.g., a Schlenk line) to create a positive pressure of argon or nitrogen.
-
Causality: This provides a dry, oxygen-free environment, which is the best defense against hydrolysis and oxidation during weighing and transfer.
-
-
Dispensing: Quickly weigh the desired amount of the solid into a pre-tared, dry vessel. Work efficiently to minimize the duration of exposure.
-
Resealing: Securely close the main container lid, wrap the seal with paraffin film for extra protection, and promptly return it to the freezer.
-
Causality: A multi-barrier seal ensures the integrity of the remaining stock for future use.
-
Quality Control: A Protocol for Assessing Compound Integrity
For any boronic acid that has been stored for an extended period or subjected to multiple openings, its purity should be re-assessed before use in a critical, large-scale, or costly synthesis.
Analytical Workflow
The following workflow provides a self-validating system to confirm the identity and purity of the material.
Caption: Quality control workflow for stored this compound.
Experimental Protocol: Reversed-Phase HPLC Purity Assessment
This method is designed to minimize on-column hydrolysis, a common issue when analyzing boronic acids.[15][16]
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1.0 mL of anhydrous acetonitrile (ACN). The use of an aprotic solvent is critical to prevent hydrolysis prior to injection.[16]
-
Vortex briefly to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Waters XSelect HSS T3, 2.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start at 5% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
System Suitability & Analysis:
-
Perform a blank injection (ACN) to ensure no system contamination.
-
Inject the sample solution.
-
Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks. A fresh, high-purity reference standard should be used to confirm retention time and for accurate quantitation if required.
-
-
Data Interpretation:
-
The primary degradation product, 3-acetylpyridine, will be significantly less polar and thus have a different retention time. The presence of a growing peak corresponding to this impurity over time is a clear indicator of degradation.
-
Conclusion
This compound is a valuable synthetic intermediate whose stability is governed by its chemical structure and environment. Its 3-pyridyl substitution confers a significant advantage in stability against protodeboronation compared to more labile heteroaromatic boronic acids.[10] However, its long-term integrity is critically dependent on the rigorous exclusion of moisture and storage at low temperatures under an inert atmosphere. By implementing the handling protocols and quality control workflows detailed in this guide, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic endeavors, preserving the value of this important chemical asset.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (5-Acetylpyridin-3-YL)boronic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (5-Acetylpyridin-3-YL)boronic acid, a valuable building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers not only predicted spectral data but also the underlying scientific principles and field-proven methodologies for its characterization. Our approach is grounded in a deep understanding of spectroscopic principles and extensive experience with similar molecular scaffolds.
Introduction: The Significance of this compound
This compound is a bifunctional molecule of significant interest. The pyridine core is a ubiquitous motif in pharmaceuticals, imparting desirable physicochemical properties. The boronic acid functionality is a cornerstone of modern organic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional precision. The presence of an acetyl group provides an additional site for chemical modification or a point of interaction with biological targets. Accurate and thorough characterization of this reagent is paramount to ensure the integrity and reproducibility of experimental outcomes.
This guide will delve into the three primary spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration. This can lead to complex or broadened NMR spectra. To ensure the acquisition of clean, interpretable spectra of the monomeric boronic acid, it is advisable to use a deuterated solvent that can disrupt the boroxine equilibrium, such as methanol-d4 or DMSO-d₆. The use of methanol-d4 will, however, lead to the exchange of the acidic B(OH)₂ protons with deuterium, causing their signal to disappear from the ¹H NMR spectrum.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to show distinct signals for the three aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the acetyl group, and the boronic acid moiety.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.1 | s (broad) | - |
| H-6 | ~8.9 | s (broad) | - |
| H-4 | ~8.4 | s (broad) | - |
| B(OH)₂ | ~8.3 (variable) | s (broad) | - |
| -CH₃ (Acetyl) | ~2.6 | s | - |
Expert Interpretation & Causality:
-
Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected to appear in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The H-2 and H-6 protons, being ortho to the nitrogen, will be the most deshielded. The acetyl and boronic acid groups, both being electron-withdrawing, will further deshield the adjacent protons. The lack of adjacent protons for splitting will likely result in broad singlets for these aromatic protons.
-
Acetyl Protons (-CH₃): The methyl protons of the acetyl group are expected to appear as a sharp singlet around δ 2.6 ppm. This is a characteristic chemical shift for a methyl group attached to a carbonyl carbon.
-
Boronic Acid Protons (B(OH)₂): The protons of the boronic acid group are acidic and their chemical shift is highly dependent on concentration, temperature, and the presence of water in the solvent. They typically appear as a broad singlet and may exchange with residual water in the DMSO-d₆.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetyl) | ~197 |
| C-2 | ~155 |
| C-6 | ~152 |
| C-4 | ~140 |
| C-5 | ~135 |
| C-3 (C-B) | ~130 (broad) |
| -CH₃ (Acetyl) | ~27 |
Expert Interpretation & Causality:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically around 197 ppm.
-
Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the boron atom (C-3) may show a broadened signal due to quadrupolar relaxation of the adjacent boron nucleus. The electron-withdrawing acetyl group will influence the chemical shifts of the surrounding carbons.
-
Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will be the most upfield signal, appearing around 27 ppm.
Experimental Protocol for NMR Spectroscopy
A robust and reliable protocol is essential for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-210 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
NMR Acquisition Workflow
The Advent and Evolution of Substituted Pyridinylboronic Acids: A Technical Guide for Drug Discovery and Development
Abstract
Substituted pyridinylboronic acids have emerged as indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their unique reactivity, especially in palladium-catalyzed cross-coupling reactions, has established them as critical building blocks for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and application of this important class of organoboron compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize substituted pyridinylboronic acids in their work. The narrative delves into the causality behind experimental choices, provides detailed, validated protocols for key synthetic methods, and presents quantitative data to guide methodological selection.
Introduction: The Rise of Boronic Acids in Medicinal Chemistry
The journey of boronic acids in the realm of medicine is a compelling story of a once-overlooked class of compounds blossoming into a cornerstone of modern drug discovery. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, their therapeutic potential remained largely untapped for over a century, partly due to a misconception about their toxicity.[1][2] This perception began to shift dramatically with the advent of the Suzuki-Miyaura cross-coupling reaction, which highlighted the exceptional utility of boronic acids as stable, versatile, and highly functional group-tolerant coupling partners.[2]
The true turning point in the pharmaceutical industry's embrace of boronic acids came with the FDA approval of bortezomib (Velcade®) in 2003.[2][3] This dipeptide boronic acid, a potent proteasome inhibitor for the treatment of multiple myeloma, shattered the lingering stigma and catalyzed a surge of interest in boron-containing drug candidates.[1][3] Subsequently, other boronic acid-based drugs, such as ixazomib and vaborbactam, have received regulatory approval, solidifying the position of the boronic acid moiety as a privileged scaffold in medicinal chemistry.[2][3]
Within this burgeoning field, heteroaryl boronic acids, and specifically substituted pyridinylboronic acids, have garnered significant attention. The pyridine ring is a ubiquitous structural motif in a vast number of biologically active molecules, and the ability to readily introduce and functionalize this heterocycle has profound implications for drug design and development.[4] This guide will navigate the discovery and historical evolution of substituted pyridinylboronic acids, dissect their synthetic methodologies, and illuminate their critical role in the creation of novel therapeutics and functional materials.
Discovery and Historical Development
While a singular, definitive report on the very first synthesis of a substituted pyridinylboronic acid is not readily apparent in the historical literature, the development of this class of compounds is intrinsically linked to the broader evolution of organoboron chemistry. The foundational methods for the synthesis of arylboronic acids, such as the reaction of organometallic reagents with borate esters, laid the groundwork for their heteroaromatic counterparts.[2]
The primary impetus for the development of robust synthetic routes to pyridinylboronic acids was the increasing demand for these compounds as key intermediates in Suzuki-Miyaura cross-coupling reactions. The ability to forge carbon-carbon bonds between a pyridine ring and another aromatic or heteroaromatic system opened up new avenues for the synthesis of biaryl and heteroaryl structures, which are prevalent in many drug candidates.[4]
Early synthetic efforts were often hampered by the inherent instability of certain pyridinylboronic acid isomers, particularly 2-pyridinylboronic acid, which is prone to protodeboronation. This challenge spurred innovation in the field, leading to the development of more stable boronic acid derivatives, such as pinacol esters and N-methyliminodiacetic acid (MIDA) boronates, which serve as reliable and bench-stable surrogates for their more labile counterparts. The ongoing refinement of synthetic methods continues to expand the accessibility and utility of a diverse array of substituted pyridinylboronic acids for a wide range of applications.
Synthesis of Substituted Pyridinylboronic Acids: A Comparative Overview
The synthesis of substituted pyridinylboronic acids can be achieved through several key strategic approaches. The choice of method is often dictated by the desired substitution pattern, the stability of the target boronic acid, and the availability of starting materials. The most prominent synthetic routes include:
-
Halogen-Metal Exchange followed by Borylation: This classical and widely used method involves the reaction of a halopyridine with an organolithium or Grignard reagent to generate a pyridinyl anion, which is then quenched with a trialkyl borate.
-
Directed Ortho-metallation (DoM) followed by Borylation: This strategy allows for the regioselective functionalization of the pyridine ring by using a directing group to guide lithiation to an adjacent position, followed by trapping with a borate ester.
-
Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron Reagents (Miyaura Borylation): This powerful method involves the reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
-
Iridium- or Rhodium-Catalyzed C-H Borylation: This atom-economical approach enables the direct conversion of a C-H bond on the pyridine ring to a C-B bond, often with high regioselectivity.
-
[4+2] Cycloaddition: This method provides a route to highly substituted pyridinylboronic esters through the cycloaddition of a diene with an alkynylboronate.
The following table provides a qualitative comparison of these key synthetic methods:
| Synthetic Method | Advantages | Disadvantages | Typical Yields |
| Halogen-Metal Exchange | Well-established, readily available starting materials, cost-effective. | Requires cryogenic temperatures, limited functional group tolerance. | Moderate to High |
| Directed Ortho-metallation | High regioselectivity. | Requires a suitable directing group, often involves strong bases. | Moderate to High |
| Miyaura Borylation | Excellent functional group tolerance, mild reaction conditions. | Requires a palladium catalyst and a diboron reagent. | High |
| C-H Borylation | High atom economy, direct functionalization. | Often requires an iridium or rhodium catalyst, regioselectivity can be an issue. | Moderate to High |
| [4+2] Cycloaddition | Access to highly substituted pyridines. | Limited to specific substitution patterns. | Moderate to High |
Experimental Protocols: A Practical Guide to Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative substituted pyridinylboronic acids or their stable derivatives, reflecting the key synthetic strategies discussed.
Synthesis of 4-Pyridinylboronic Acid via Halogen-Metal Exchange
This protocol describes the synthesis of 4-pyridinylboronic acid from 4-bromopyridine.
Materials:
-
4-Bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
2 M Hydrochloric acid (HCl)
-
n-Hexane
-
Argon or Nitrogen gas
-
Schlenk flask and other standard glassware
Procedure: [5]
-
Under an inert atmosphere of argon, add 4-bromopyridine (1.5 g, 10 mmol) to a 200 mL Schlenk flask containing 40 mL of anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (5 mL of a 2.2 M solution in hexanes, 11 mmol) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethyl borate (4 mL) to the reaction mixture at -78 °C and continue stirring for an additional hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of 2 M HCl.
-
Purify the product by recrystallization from n-hexane to yield pyridine-4-boronic acid hydrochloride.
Expected Yield: Approximately 65%.[5]
Synthesis of 3-Pyridinylboronic Acid Pinacol Ester
This protocol details the conversion of 3-pyridinylboronic acid (often isolated as its boroxine) to its more stable pinacol ester.
Materials: [6]
-
Tris(3-pyridyl)boroxin
-
Pinacol
-
Toluene
-
Dean-Stark trap
-
Standard laboratory glassware
Procedure: [6]
-
To a 250-mL round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark trap, add tris(3-pyridyl)boroxin (3.0 g), pinacol (4.07 g), and 120 mL of toluene.
-
Heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap.
-
Continue refluxing until the reaction mixture becomes a clear solution.
-
Cool the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Expected Yield: High.
Iridium-Catalyzed C-H Borylation of a CF3-Substituted Pyridine
This protocol describes a general procedure for the iridium-catalyzed C-H borylation of a trifluoromethyl-substituted pyridine.
Materials: [7]
-
CF3-substituted pyridine
-
Bis(pinacolato)diboron (B2pin2)
-
[Ir(cod)OMe]2 (cod = 1,5-cyclooctadiene)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous solvent (e.g., THF or hexane)
-
Schlenk flask
-
Nitrogen or Argon gas
Procedure: [7]
-
In a glovebox or under an inert atmosphere, add the CF3-substituted pyridine (1.0 equiv), B2pin2 (1.2 equiv), [Ir(cod)OMe]2 (1.5 mol %), and dtbpy (3.0 mol %) to a Schlenk flask.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically several hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel.
Expected Yield: Good to excellent, depending on the substrate.[7]
Palladium-Catalyzed Miyaura Borylation of 2-Chloropyridine
This protocol outlines a general method for the palladium-catalyzed borylation of 2-chloropyridine to form the corresponding pinacol boronate ester.
Materials:
-
2-Chloropyridine
-
Bis(pinacolato)diboron (B2pin2)
-
Palladium(II) acetate (Pd(OAc)2)
-
A suitable phosphine ligand (e.g., SPhos)
-
A suitable base (e.g., potassium acetate, KOAc)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk flask
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add 2-chloropyridine (1.0 equiv), B2pin2 (1.1 equiv), Pd(OAc)2 (2-5 mol %), the phosphine ligand (4-10 mol %), and the base (1.5-2.0 equiv) to a Schlenk flask.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture, filter through a pad of celite, and wash with an organic solvent.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Expected Yield: Moderate to high.
Mechanistic Insights: Understanding Reactivity and Instability
A thorough understanding of the reaction mechanisms governing the synthesis and decomposition of pyridinylboronic acids is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Mechanism of Halogen-Metal Exchange and Borylation
The halogen-metal exchange reaction proceeds via the formation of a highly reactive organometallic intermediate. The subsequent borylation involves the nucleophilic attack of the pyridinyl anion on the electrophilic boron atom of the trialkyl borate.
Caption: Halogen-Metal Exchange and Borylation Pathway.
The "2-Pyridyl Problem": Protodeboronation
The instability of 2-pyridinylboronic acids is a well-documented challenge in their synthesis and application. This lability is primarily due to a facile protodeboronation pathway, where the carbon-boron bond is cleaved. The mechanism is thought to involve the formation of a zwitterionic intermediate, which facilitates the cleavage of the C-B bond.
Caption: Protodeboronation of 2-Pyridinylboronic Acid.
To circumvent this instability, researchers often employ boronic esters, such as pinacol esters, or other stabilizing derivatives like N-methyliminodiacetic acid (MIDA) boronates. These derivatives are more robust and can be readily converted to the corresponding boronic acid in situ or used directly in cross-coupling reactions.
Applications in Drug Discovery and Materials Science
The paramount application of substituted pyridinylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, which has become an indispensable tool for the construction of biaryl and heteroaryl moieties. These structural motifs are prevalent in a wide array of pharmaceuticals.
Case Study: Synthesis of Etoricoxib
A prominent example of the application of a pyridinylboronic acid in drug synthesis is in the preparation of Etoricoxib (Arcoxia®), a selective COX-2 inhibitor. The synthesis of Etoricoxib has been achieved through various routes, with some key strategies involving a Suzuki-Miyaura coupling of a substituted pyridinylboronic acid with a suitable coupling partner.[7][8][9] For instance, a substituted pyridyl halide can be coupled with an arylboronic acid, or conversely, a pyridinylboronic acid can be reacted with an aryl halide to construct the central biaryl linkage of the molecule.[7][8][9]
Caption: Suzuki-Miyaura Coupling in Etoricoxib Synthesis.
Other Therapeutic Targets
The versatility of substituted pyridinylboronic acids has led to their use in the synthesis of a wide range of other therapeutic agents, including:
-
Proteasome Inhibitors: Following the success of bortezomib, there has been extensive research into other boronic acid-containing proteasome inhibitors for the treatment of cancer. Delanzomib (CEP-18770) is another example of a boronic acid-based proteasome inhibitor that has been investigated in clinical trials.[10][11][12]
-
Enzyme Inhibitors: The ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues makes it an attractive pharmacophore for the design of enzyme inhibitors.[1]
-
Various other drug candidates: The pyridine nucleus is a common feature in drugs targeting a wide range of diseases, and pyridinylboronic acids provide a facile means of accessing novel derivatives for drug discovery programs.[4]
Materials Science
Beyond pharmaceuticals, substituted pyridinylboronic acids are also finding applications in materials science. Their ability to participate in the construction of conjugated systems makes them valuable building blocks for the synthesis of organic light-emitting diodes (OLEDs), sensors, and other functional materials.
Conclusion and Future Outlook
Substituted pyridinylboronic acids have transitioned from being synthetic curiosities to indispensable reagents in the modern synthetic chemist's toolbox. Their journey, marked by the overcoming of challenges such as the inherent instability of certain isomers, is a testament to the ingenuity and perseverance of the scientific community. The development of robust synthetic methodologies has made a vast array of these building blocks readily accessible, fueling innovation in both drug discovery and materials science.
Looking ahead, the field is poised for further advancement. The development of even more efficient and regioselective C-H borylation methods will continue to streamline the synthesis of these valuable compounds. Furthermore, the exploration of novel applications for substituted pyridinylboronic acids, driven by a deeper understanding of their unique chemical properties, will undoubtedly lead to the creation of new therapeutics and advanced materials with transformative potential. As our ability to precisely engineer molecular architecture continues to grow, the role of substituted pyridinylboronic acids as key enablers of this progress is set to expand even further.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase I/II study of the novel proteasome inhibitor delanzomib (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
The Boronic Acid Moiety: A Versatile Player in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Resurgence of a Unique Chemical Entity
Once relegated to the realm of synthetic organic chemistry, the boronic acid group has, in recent decades, emerged as a powerful and versatile tool in the medicinal chemist's armamentarium. The initial apprehension surrounding potential toxicity has been largely demystified, paving the way for the exploration of its unique chemical properties in drug design.[1][2][3] The landmark approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma marked a turning point, showcasing the therapeutic potential of boronic acid-containing drugs and igniting a surge of interest in this fascinating class of compounds.[2][4] This guide aims to provide a comprehensive overview of the core principles and practical applications of boronic acids in medicinal chemistry, from their fundamental properties to their role in cutting-edge therapeutic strategies.
The Boronic Acid Group: Structure, Properties, and Unique Reactivity
A boronic acid is an organoboron compound characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups (R-B(OH)₂).[5][6] This seemingly simple structure belies a wealth of chemical properties that make it highly attractive for drug development.
1.1. Electronic Nature and Lewis Acidity: The boron atom in a boronic acid possesses a vacant p-orbital, rendering it electron-deficient and a Lewis acid.[7] This allows it to readily accept a pair of electrons from a Lewis base, a fundamental interaction that underpins many of its biological activities. At physiological pH, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1] This equilibrium is crucial for their ability to interact with biological targets.
1.2. Reversible Covalent Bonding: A key feature of boronic acids is their capacity to form reversible covalent bonds with diols (molecules with two adjacent hydroxyl groups), such as those found in sugars, glycoproteins, and certain amino acid side chains.[5][6] This interaction forms a cyclic boronate ester, a stable yet reversible complex. This dynamic nature allows for strong, specific binding to target molecules while also permitting dissociation, a desirable characteristic for many therapeutic inhibitors.[8]
1.3. Bioisosterism: The boronic acid group can act as a bioisostere for other functional groups, most notably carboxylic acids and the carbonyl group of aldehydes and ketones.[9][10][11] This allows medicinal chemists to replace these groups in a known bioactive molecule to modulate its physicochemical properties, improve target affinity, and enhance pharmacokinetic profiles.[3][9] For instance, replacing a carboxylic acid with a boronic acid can alter the acidity and lipophilicity of a compound, potentially leading to improved cell permeability and oral bioavailability.[9]
Mechanism of Action: The Power of Covalent Inhibition
The primary mechanism by which boronic acids exert their therapeutic effects is through the inhibition of enzymes, particularly serine and threonine proteases.[5]
2.1. Serine and Threonine Protease Inhibition: Many enzymes, including proteasomes and β-lactamases, rely on a nucleophilic serine or threonine residue in their active site for catalysis. The electrophilic boron atom of a boronic acid is a prime target for this nucleophilic attack. This results in the formation of a stable, tetrahedral boronate adduct, effectively blocking the active site and inhibiting the enzyme's function.[1] The reversibility of this covalent bond is a key advantage, potentially reducing the risk of off-target effects associated with irreversible inhibitors.[8]
Diagram: Mechanism of Serine Protease Inhibition by a Boronic Acid
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Boronic Acids in Approved Drugs: From Bench to Bedside
The clinical success of boronic acid-containing drugs has validated their therapeutic potential. Several have received FDA approval and are now integral components of modern medicine.
| Drug Name (Brand Name) | Year of FDA Approval | Therapeutic Class | Mechanism of Action |
| Bortezomib (Velcade®) | 2003 | Proteasome Inhibitor | Reversibly inhibits the 26S proteasome, a key regulator of intracellular protein homeostasis, leading to apoptosis in cancer cells.[2][4] |
| Ixazomib (Ninlaro®) | 2015 | Proteasome Inhibitor | An orally bioavailable proteasome inhibitor with a similar mechanism to bortezomib, used in the treatment of multiple myeloma.[4][12] |
| Vaborbactam (Vabomere®) | 2017 | β-Lactamase Inhibitor | A cyclic boronic acid that inhibits serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[4][9] |
| Tavaborole (Kerydin®) | 2014 | Antifungal | Inhibits fungal leucyl-tRNA synthetase, an enzyme essential for protein synthesis.[4] |
| Crisaborole (Eucrisa®) | 2016 | Anti-inflammatory | A phosphodiesterase-4 (PDE4) inhibitor that reduces inflammation in atopic dermatitis.[4] |
Synthetic Methodologies: Building the Boronic Acid Toolkit
The accessibility of boronic acids is crucial for their widespread use in drug discovery. Fortunately, a variety of robust synthetic methods are available.
4.1. Classical Approaches:
-
Grignard and Organolithium Reagents: The reaction of Grignard or organolithium reagents with trialkyl borates followed by acidic workup is a long-standing and versatile method for preparing a wide range of boronic acids.[1]
-
Suzuki-Miyaura Coupling: While primarily known for forming carbon-carbon bonds, the Suzuki-Miyaura reaction is also a cornerstone in the synthesis of complex molecules containing the boronic acid moiety.[1][13]
4.2. Modern Catalytic Methods:
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction of aryl or vinyl halides/triflates with a diboron reagent (like bis(pinacolato)diboron) is a highly efficient and functional group-tolerant method for synthesizing boronic esters, which can be readily hydrolyzed to the corresponding boronic acids.[5]
-
C-H Borylation: Direct, transition-metal-catalyzed borylation of C-H bonds has emerged as a powerful and atom-economical strategy for installing boronic acid groups, avoiding the need for pre-functionalized starting materials.[1]
-
Decarboxylative Borylation: A novel technique allows for the conversion of abundant and inexpensive carboxylic acids into boronic acids using a nickel catalyst, significantly expanding the accessible chemical space for boronic acid-based drug discovery.[8]
Experimental Protocol: General Synthesis of an Aryl Boronic Acid via Miyaura Borylation
Objective: To synthesize an aryl boronic acid from the corresponding aryl halide.
Materials:
-
Aryl halide (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., potassium acetate, KOAc, 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude boronic ester can be purified by column chromatography.
-
Hydrolysis of the boronic ester to the boronic acid can be achieved by treatment with an acid (e.g., aqueous HCl) or by transesterification with a diol that is subsequently removed.
Challenges and Future Directions
Despite their successes, the development of boronic acid-based drugs is not without its challenges.
-
Stability and Formulation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines, which can have different solubility and pharmacokinetic properties.[14][15] Formulation strategies, such as lyophilization with polyols like mannitol, can stabilize the boronic acid and improve solubility by forming boronate esters.[14] Recent research has also focused on developing boronic acids with enhanced oxidative stability.[16]
-
Off-Target Effects: The reactive nature of the boronic acid group raises concerns about potential off-target interactions. Careful molecular design and structure-activity relationship (SAR) studies are essential to maximize target specificity and minimize unwanted side effects.
-
Prodrug Strategies: To improve drug delivery and targeting, prodrug approaches are being explored where the boronic acid is masked and then released at the site of action, often triggered by the unique microenvironment of diseased tissues, such as the high levels of reactive oxygen species (ROS) in tumors.[17][18]
The future of boronic acids in medicinal chemistry is bright. Ongoing research is focused on developing novel boronic acid-containing scaffolds, exploring new therapeutic targets, and refining synthetic methodologies.[19][20] The unique properties of this versatile functional group will undoubtedly continue to drive innovation in drug discovery for years to come.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. boronmolecular.com [boronmolecular.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. DSpace [kuscholarworks.ku.edu]
- 15. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
- 16. pnas.org [pnas.org]
- 17. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Suzuki-Miyaura coupling with (5-Acetylpyridin-3-YL)boronic acid
An Application Guide to Suzuki-Miyaura Coupling with (5-Acetylpyridin-3-YL)boronic Acid
Introduction: Bridging Complexity in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] Its impact is particularly profound in the synthesis of biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide focuses on a specific, high-value building block: This compound . The incorporation of the acetylpyridine moiety is a strategic choice in drug discovery for introducing a key hydrogen bond acceptor, modulating electronic properties, and improving pharmacokinetic profiles.
However, the unique electronic nature of this substrate—being both a heteroaromatic and electron-deficient system—presents distinct challenges compared to standard arylboronic acids. This document serves as a comprehensive technical guide for researchers, providing not only detailed protocols but also the underlying mechanistic principles and troubleshooting strategies essential for success.
The Catalytic Cycle: A Deeper Look at Pyridyl Couplings
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its palladium-catalyzed cycle. Understanding each step is critical to diagnosing issues and optimizing conditions, especially for challenging substrates. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) complex inserting into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) intermediate. The reactivity order for halides is typically I > Br > OTf >> Cl.[4][3] For less reactive halides like chlorides, the use of highly electron-rich ligands is crucial to facilitate this step.[1][6]
-
Transmetalation : This is the most nuanced and often rate-limiting step, particularly for heteroaromatic boronic acids. The organic group from the boron atom is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[7][8] For an electron-deficient substrate like this compound, the reduced nucleophilicity of the pyridyl ring can slow this transfer significantly.[9][10] Furthermore, the pyridine nitrogen can coordinate to the palladium center, acting as a potential catalyst inhibitor.[11][12][13]
-
Reductive Elimination : The newly formed di-organopalladium(II) complex collapses, forming the C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1] Bulky ligands often accelerate this final step.[6]
Caption: The Palladium-catalyzed Suzuki-Miyaura reaction cycle.
Component Selection: A Strategic Approach
Success with this compound requires careful selection of each reaction component to address the substrate's inherent challenges.
| Component | Recommendation | Rationale & Causality |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald Precatalyst (e.g., SPhos G3) | Pd(II) sources like Pd(OAc)₂ must first be reduced in-situ to the active Pd(0) species.[9] Buchwald precatalysts are often preferred as they are air-stable and efficiently generate the active Pd(0)L₁ species, leading to more reproducible results, especially for difficult couplings.[6][9] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos) | The electron-rich nature of these ligands promotes the oxidative addition of less reactive aryl chlorides.[12][14] Their steric bulk accelerates reductive elimination and, critically, helps prevent catalyst deactivation by the pyridine nitrogen of the substrate.[6][12] |
| Base | Strong, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | A stronger base is required to form the boronate and facilitate the slow transmetalation step characteristic of electron-deficient boronic acids.[9] K₃PO₄ is often an excellent first choice. Cs₂CO₃ is more soluble and can be effective but is more expensive.[8] |
| Solvent | Anhydrous, polar aprotic solvents (e.g., Dioxane, THF, 2-MeTHF) often with a small amount of water. | Aprotic solvents are standard. A biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) is common, as water can influence transmetalation via the formation of Pd-OH intermediates.[1][15] However, for substrates prone to protodeboronation, minimizing water is key. |
| Boronic Acid Stoichiometry | 1.2–1.5 equivalents | An excess of the boronic acid is used to compensate for potential decomposition via side reactions like protodeboronation and homocoupling and to drive the reaction to completion.[9] |
Detailed Experimental Protocol
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization may be required based on the specific aryl halide used.
Reagents and Equipment:
-
This compound (1.2 equiv.)
-
Aryl or Heteroaryl Halide (1.0 equiv.)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv.)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
Oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).[9]
-
Inert Atmosphere : Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[12] Oxygen can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[9][16]
-
Catalyst Addition : Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3 mol%).
-
Solvent Addition : Add the degassed, anhydrous solvent (e.g., 1,4-Dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction Execution : Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C) and stir vigorously.[12]
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The disappearance of the limiting starting material indicates completion.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and add water. Separate the organic layer, and wash it sequentially with water and brine.[12]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue often requires purification by column chromatography on silica gel to isolate the pure product. The pyridine moiety can cause tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst or ligand. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Catalyst inhibition by pyridine N. | 1. Use a fresh catalyst/ligand source, preferably a precatalyst.[9] 2. Switch to a stronger base like Cs₂CO₃ or use freshly ground K₃PO₄.[9] 3. Increase the reaction temperature in 10-20 °C increments. 4. Ensure an appropriate ligand (e.g., bulky biarylphosphine) is used.[12] |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Boronic acid instability under basic conditions. | 1. Use anhydrous solvents and reagents. 2. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to coupling.[12][16] |
| Homocoupling of Boronic Acid | 1. Oxygen contamination in the reaction vessel. | 1. Ensure the solvent is thoroughly degassed and the reaction is set up under a strictly inert atmosphere.[9] |
| Starting Material Dehalogenation | 1. Presence of hydride sources. 2. Side reaction pathway of the catalyst. | 1. Ensure solvents are pure and not a source of hydrides.[12] 2. Optimize reaction time to avoid prolonged heating after completion. |
| Difficult Purification | 1. Product coordination to residual palladium. 2. Polar nature of the pyridine-containing product causing streaking on silica gel. | 1. Wash the crude product solution with an aqueous solution of a palladium scavenger (e.g., thiourea, cysteine). 2. Add a small percentage (0.1-1%) of a competitive base like triethylamine to the chromatography eluent. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols for the Use of (5-Acetylpyridin-3-YL)boronic Acid in Cross-Coupling Reactions
Introduction: The Strategic Importance of Pyridinyl Scaffolds and the Role of (5-Acetylpyridin-3-YL)boronic Acid
In the landscape of modern drug discovery and development, the pyridine ring is a privileged scaffold, appearing in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for medicinal chemists. The introduction of functionalized pyridine moieties into complex organic molecules is therefore a critical task. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for forging carbon-carbon bonds, and the use of heteroaryl boronic acids is central to this endeavor.[2][3]
This compound is a key building block for introducing a functionalized pyridinyl group. The presence of the acetyl group provides a handle for further chemical modification, allowing for the exploration of a wider chemical space in the development of new therapeutic agents.[4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the underlying principles, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.
Understanding the Nuances of Pyridylboronic Acids in Suzuki-Miyaura Coupling
While the Suzuki-Miyaura reaction is robust, the use of heteroaryl boronic acids, particularly those containing a nitrogen atom like this compound, presents unique challenges and considerations. The lone pair of electrons on the pyridine nitrogen can influence the catalytic cycle in several ways:
-
Lewis Basicity: The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst. This can sometimes inhibit the reaction by competing with other ligands or substrates for coordination sites on the metal center.[2][6]
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring can affect the rate of transmetalation, a crucial step in the catalytic cycle.
-
Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields.[7][8] This is often exacerbated by the presence of strong bases and water.
A thorough understanding of these factors is essential for designing a successful cross-coupling strategy. The choice of catalyst, ligand, base, and solvent system must be carefully considered to mitigate these potential issues and achieve high yields of the desired product.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted and optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (2-3 equiv.), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent to the reaction vessel. The concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Degassing: If not already done, thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles). This is crucial to prevent oxidation of the catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the judicious selection of reaction parameters. The following table summarizes common choices and their rationale.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial for activating the aryl halide and facilitating the catalytic cycle. For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands may be required.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is essential for activating the boronic acid to form a more nucleophilic boronate species.[10][11] The strength and solubility of the base can significantly impact the reaction rate and yield. For sensitive substrates, milder bases like KF may be preferred to minimize side reactions.[8] |
| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile/Water mixtures | The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present). The presence of water can sometimes be beneficial for the transmetalation step.[3] |
| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition and increased side reactions. Optimization of the temperature is often necessary. |
| Equivalents of Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is often used to drive the reaction to completion, especially if there is a risk of protodeboronation. |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. This section provides a guide to troubleshooting common problems encountered when using this compound in Suzuki-Miyaura couplings.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently degassed reaction mixture- Poor choice of base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a more robust pre-catalyst.- Ensure thorough degassing of the solvent and reaction mixture.- Screen different bases and solvent systems.- Increase the reaction temperature in increments. |
| Significant Protodeboronation | - Presence of water and a strong base- Prolonged reaction time at high temperature | - Use a milder base such as KF or K₂CO₃.- Employ anhydrous conditions.- Consider using the boronic ester or trifluoroborate salt of the pyridine, which can be more stable.[7] |
| Homocoupling of the Boronic Acid | - Presence of oxygen | - Ensure the reaction is run under a strictly inert atmosphere.[8] |
| Incomplete Reaction | - Insufficient catalyst loading- Steric hindrance on the coupling partners | - Increase the catalyst loading.- Switch to a more active catalyst system with a bulkier ligand. |
Conclusion
This compound is a valuable reagent for the synthesis of functionalized pyridine-containing compounds, which are of significant interest in drug discovery and materials science.[12] A successful Suzuki-Miyaura cross-coupling with this building block requires a careful consideration of the reaction conditions to overcome the inherent challenges associated with heteroarylboronic acids. By understanding the catalytic cycle, optimizing key parameters, and being prepared to troubleshoot common issues, researchers can effectively utilize this versatile reagent to advance their synthetic goals.
References
- 1. nbinno.com [nbinno.com]
- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of (5-Acetylpyridin-3-YL)boronic acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Ascendancy of Pyridine-Based Building Blocks in Drug Discovery
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design.[1] Boronic acids, in turn, have become indispensable tools in organic synthesis, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] The convergence of these two chemical entities in the form of pyridine-containing boronic acids has created a powerful class of building blocks for the construction of complex biaryl and heteroaryl structures.[1]
(5-Acetylpyridin-3-YL)boronic acid (CAS No: 1033745-21-9) has emerged as a particularly valuable reagent in this class. Its trifunctional nature—a nucleophilic pyridine nitrogen, an electrophilic acetyl carbonyl, and a versatile boronic acid—offers a rich chemical handle for molecular elaboration. The strategic placement of the acetyl group at the 5-position and the boronic acid at the 3-position provides a specific vector for building molecular complexity, making it a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis.
Physicochemical Properties and Handling
This compound is typically a solid at room temperature.[2] Like many boronic acids, it is important to handle it in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Boronic acids can be sensitive to moisture and air, and storage in an inert atmosphere (e.g., under argon or nitrogen) at low temperatures (2-8°C) is recommended to ensure its long-term stability and reactivity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1033745-21-9 | [2] |
| Molecular Formula | C₇H₈BNO₃ | [2] |
| Molecular Weight | 164.96 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C, Inert Atmosphere | [2] |
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl halides.[5] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[5]
Reaction Mechanism: A Step-by-Step Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is a crucial step where the new C-C bond is poised to form.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Detailed Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction using this compound to synthesize a biaryl scaffold, a common core in kinase inhibitors.[3][6] This protocol is based on general procedures found in the patent literature and established methodologies for similar couplings.[3][6]
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl or heteroaryl bromide/iodide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv). Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Expert Insights
-
Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid (up to 2.0 equiv) or the catalyst loading. Ensure that the solvent is thoroughly degassed to prevent catalyst deactivation. The choice of base can also be critical; for less reactive halides, a stronger base like Cs₂CO₃ may be beneficial.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond, leading to the formation of 3-acetylpyridine. This can be minimized by using anhydrous solvents and ensuring a strictly inert atmosphere.
-
Catalyst Selection: While Pd(dppf)Cl₂ is a robust catalyst for many Suzuki couplings, other palladium catalysts and ligands may provide better results for specific substrates. For challenging couplings, consider using more advanced catalyst systems.
-
The Role of the Acetyl Group: The electron-withdrawing nature of the acetyl group can influence the reactivity of the pyridine ring. While it can deactivate the ring towards certain electrophilic reactions, in the context of Suzuki coupling, its electronic effect is generally well-tolerated. More importantly, the acetyl group serves as a key functional handle for further synthetic transformations or as a crucial interaction point with a biological target, such as the active site of a kinase.[3]
Beyond Suzuki-Miyaura: Other Potential Applications
While the Suzuki-Miyaura reaction is the most prevalent application, the unique structure of this compound opens the door to other synthetic transformations:
-
Chan-Lam Coupling: The boronic acid can participate in copper-catalyzed C-N and C-O bond-forming reactions with amines and alcohols, respectively.
-
Carbonyl Chemistry: The acetyl group can undergo a wide range of classical carbonyl reactions, such as reduction to an alcohol, oxidation to a carboxylic acid (after protection of the boronic acid), or conversion to an oxime or hydrazone.
-
Pyridine Ring Functionalization: The pyridine nitrogen can be alkylated or oxidized to an N-oxide, further modulating the electronic properties and reactivity of the molecule.
Conclusion
This compound is a versatile and powerful building block in modern organic synthesis. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of complex biaryl and heteroaryl structures that are of significant interest in drug discovery and materials science. The presence of the acetyl group provides an additional layer of functionality, making it a strategic choice for the synthesis of targeted molecules, particularly in the development of kinase inhibitors. By understanding its properties and employing the robust protocols outlined in this application note, researchers can effectively leverage the synthetic potential of this valuable reagent.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]
- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of (5-Acetylpyridin-3-yl)boronic Acid
Introduction
(5-Acetylpyridin-3-yl)boronic acid has emerged as a critical building block in modern synthetic organic chemistry, particularly in the realm of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety for cross-coupling, a pyridine ring for modulating solubility and providing a hydrogen bond acceptor, and an acetyl group for further functionalization or as a key pharmacophoric element, makes it a highly versatile reagent. This document provides an in-depth guide to the application of this compound in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
The pyridine core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of the acetyl and boronic acid groups on this core allows for the construction of complex molecular architectures with high precision and efficiency via palladium catalysis.
Section 1: The Suzuki-Miyaura Coupling – A Workhorse Reaction
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides and triflates. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of catalysts and reagents.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/heteroaryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol details a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Bromoanisole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 eq.), 4-bromoanisole (1.0 eq.), and sodium carbonate (2.0 eq.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq.) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 85 | 8 | 80-90 |
Section 2: Considerations for Successful Coupling
The success of palladium-catalyzed reactions with this compound hinges on several factors. Understanding these nuances is key to achieving high yields and purity.
Choice of Catalyst and Ligand
The selection of the palladium source and the ancillary ligand is paramount.
-
For simple aryl bromides and iodides: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.
-
For less reactive aryl chlorides or sterically hindered substrates: More electron-rich and bulky phosphine ligands, such as SPhos or XPhos, in combination with a Pd(0) source like Pd₂(dba)₃, are generally required to facilitate the oxidative addition step.
The Role of the Base
The base plays a crucial role in activating the boronic acid for transmetalation.
-
Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are most common. The choice can influence the reaction rate and side product formation. For sensitive substrates, milder bases may be necessary.
-
The heterogeneity of the reaction mixture when using inorganic bases can sometimes lead to reproducibility issues. Vigorous stirring is essential.
Solvent Systems
A mixed solvent system, typically an organic solvent and water, is often used.
-
Organic Solvents: Toluene, dioxane, and DME are common choices. They serve to dissolve the organic reagents and the palladium catalyst.
-
Water: The presence of water is often crucial for dissolving the inorganic base and facilitating the activation of the boronic acid. The ratio of organic solvent to water should be optimized for each specific reaction.
Caption: Decision workflow for Suzuki-Miyaura reaction setup.
Section 3: Handling and Stability of this compound
Boronic acids are known to undergo protodeboronation (loss of the boronic acid group) or form boroxines (cyclic anhydrides) upon storage.
-
Storage: It is recommended to store this compound in a cool, dry place, preferably under an inert atmosphere.
-
Quality Check: Before use, it is good practice to check the purity of the boronic acid, as the presence of boroxine can affect the stoichiometry of the reaction. This can be assessed by NMR.
-
Stoichiometry: It is common to use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any degradation and to drive the reaction to completion.
Section 4: Expanding the Scope - Other Palladium-Catalyzed Reactions
While Suzuki-Miyaura is the most frequent application, the utility of this compound is not limited to this transformation. The principles of palladium catalysis can be extended to other reaction types, although these are less commonly reported for this specific substrate and may require more specialized conditions. Potential, albeit less explored, applications include:
-
Heck Reaction: While typically involving alkenes, analogous couplings can be envisioned.
-
Sonogashira Coupling: The boronic acid could potentially be converted to the corresponding halide for subsequent coupling with terminal alkynes.
Further research in these areas could unlock novel synthetic pathways and applications for this versatile building block.
Application Note & Protocols: Large-Scale Synthesis of Boronic Ester and Acid Compounds
Introduction: The Strategic Importance of Boronic Compounds in Scaled Synthesis
Boronic acids and their corresponding esters are foundational pillars in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Their prominence stems primarily from their role as key coupling partners in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with exceptional functional group tolerance and reliability[1][2]. The transition from bench-scale discovery to kilogram-scale production, however, introduces significant challenges related to process safety, efficiency, cost, and purity.
This guide provides a comprehensive overview of the strategies and detailed protocols for the large-scale synthesis of boronic acid and ester compounds. We will move beyond theoretical concepts to address the practical considerations essential for researchers, process chemists, and drug development professionals. The focus will be on robust, scalable, and economically viable methodologies, emphasizing the causality behind procedural choices to ensure both safety and success in a production environment.
Foundational Synthetic Strategies for Scale-Up
While numerous methods exist for boronic acid synthesis, only a select few possess the requisite characteristics for industrial-scale application. The primary considerations for large-scale synthesis are functional group tolerance, reagent cost and safety, atom economy, and process robustness[1][3].
Two dominant strategies have emerged as industry standards:
-
Palladium-Catalyzed Miyaura Borylation: This is arguably the most versatile and widely used method for synthesizing aryl and vinyl boronate esters. It involves the cross-coupling of an aryl or vinyl halide/triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base[4]. Its high functional group tolerance makes it ideal for complex molecule synthesis[3].
-
Iridium-Catalyzed C-H Borylation: A more modern and atom-economical approach, C-H borylation allows for the direct conversion of a C-H bond to a C-B bond, bypassing the need for pre-functionalized starting materials like organic halides[5][6]. This strategy is particularly powerful for late-stage functionalization and simplifying synthetic routes, which can significantly reduce costs at scale[6].
The choice between these methods depends on factors such as starting material availability, cost, and the desired regioselectivity.
Process Development and Scale-Up Considerations
Transitioning a borylation reaction from the lab to a pilot plant or manufacturing suite requires careful consideration of several key parameters that are often negligible at the bench scale.
Catalyst and Ligand Selection
The heart of a successful cross-coupling reaction is the catalyst system. While classic catalysts like Pd(PPh₃)₄ are reliable, modern systems often provide superior performance at lower loadings, which is critical for cost reduction and minimizing palladium contamination in the final product[1][7].
| Catalyst System | Typical Loading (mol%) | Key Advantages for Scale-Up | Considerations |
| Pd(OAc)₂ / Phosphine Ligand | 0.1 - 2% | Versatile, tunable reactivity with ligand choice (e.g., SPhos, XPhos for higher activity).[7] | Ligand cost, potential for PPh₃-related impurities. |
| Palladacycle Catalysts (e.g., Buchwald G2-G4) | 0.05 - 1% | High stability and activity, allowing for very low catalyst loadings.[8] | Higher initial cost, but often more economical overall due to efficiency. |
| Heterogeneous Catalysts (e.g., Pd/C) | 1 - 5% | Ease of removal by filtration, reducing palladium contamination.[1] | Can sometimes exhibit lower activity or require harsher conditions. |
| [Ir(cod)OMe]₂ / Bipyridine Ligand | 0.5 - 3% | Enables direct C-H borylation, high regioselectivity based on sterics.[6] | Substrate scope can be limited by directing groups or steric hindrance. |
Causality Explanation: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (like SPhos) accelerate the rate-limiting oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher turnover numbers and allowing for lower catalyst loadings and milder reaction conditions—all highly desirable for large-scale production[7].
Reagent and Solvent Selection
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent due to its stability and the ease of handling of the resulting pinacol esters[4]. However, for direct synthesis of boronic acids, tetrahydroxydiboron (B₂ (OH)₄) is an increasingly popular, more atom-economical alternative that eliminates the need for a subsequent ester hydrolysis step, thereby simplifying the process and reducing cycle time[3][8][9][10].
-
Base: Potassium acetate (KOAc) is a mild, inexpensive, and commonly used base that is effective in most Miyaura borylations[4]. Stronger bases can promote competitive Suzuki-Miyaura side reactions.
-
Solvents: The choice of solvent is dictated by starting material solubility, reaction temperature, and downstream processing. Aprotic polar solvents like 1,4-dioxane, THF, or CPME are common. For safety at scale, solvents with higher flash points are preferred.
Safety and Handling
-
Bis(pinacolato)diboron (B₂pin₂): While generally stable, B₂pin₂ is a combustible solid and fine dust can form explosive mixtures with air[11][12]. Engineering controls such as adequate ventilation and grounding of equipment to prevent static discharge are mandatory[11][13]. Personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used[13][14][15].
-
Oxygen Sensitivity: Many borylation catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Large-scale reactions must be conducted under a robust inert atmosphere (Nitrogen or Argon). This is typically achieved through multiple vacuum/N₂ purge cycles of the reactor. Monitoring dissolved oxygen levels can be a critical process parameter[3][8].
-
Exotherm Control: While many borylation reactions are not violently exothermic, the potential for thermal runaway must always be assessed, especially with highly reactive substrates or large batch sizes. Controlled reagent addition and adequate reactor cooling are essential.
Detailed Application Protocol: Kilogram-Scale Synthesis of an Aryl Boronate Ester via Miyaura Borylation
This protocol is a representative example for the synthesis of a generic arylboronate pinacol ester from an aryl bromide. Note: All operations must be conducted by trained personnel in an appropriate chemical manufacturing facility with all necessary engineering controls and safety protocols in place.
Materials & Equipment:
-
Glass-lined or stainless steel reactor (e.g., 100 L) equipped with mechanical stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet/outlet.
-
Aryl Bromide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.2 equiv)
-
Potassium Acetate (KOAc), spray-dried (3.0 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.01 - 0.03 equiv)
-
1,4-Dioxane (10-15 volumes)
-
Heptane (for crystallization)
-
Celite™ or other filter aid
Procedure:
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and leak-tested.
-
Charge the reactor with the Aryl Bromide, Bis(pinacolato)diboron, and Potassium Acetate under a nitrogen atmosphere.
-
Add 1,4-Dioxane.
-
Seal the reactor and begin agitation.
-
Perform a minimum of three vacuum/nitrogen purge cycles to ensure an inert atmosphere. A final headspace oxygen level of <1% is recommended.
-
-
Catalyst Introduction and Reaction:
-
In a separate, inerted glovebox or charging vessel, dissolve the Pd(dppf)Cl₂·CH₂Cl₂ catalyst in a small amount of dioxane.
-
Transfer the catalyst solution to the reactor via a pressure-equalized addition funnel or a subsurface charge line.
-
Heat the reaction mixture to 85-95 °C.
-
Monitor the reaction progress by in-process control (IPC) sampling (e.g., every 1-2 hours) using HPLC or UPLC to check for the disappearance of the aryl bromide starting material. Typical reaction times are 4-12 hours.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (<1% starting material remaining), cool the mixture to 20-25 °C.
-
Add water to dissolve the potassium salts. Agitate for 30 minutes.
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Filter the organic layer through a pad of Celite™ to remove fine palladium residues. Wash the filter cake with a small amount of dioxane.
-
Transfer the filtrate to a clean reactor equipped for distillation.
-
Concentrate the solution under vacuum to a minimum volume.
-
Perform a solvent swap to heptane by adding heptane and continuing the distillation.
-
Cool the resulting slurry to 0-5 °C and hold for at least 2 hours to complete crystallization.
-
Filter the product onto a Nutsche filter or centrifuge.
-
Wash the filter cake with cold heptane.
-
Dry the product under vacuum at <50 °C until a constant weight is achieved.
-
Purification and Quality Control
Achieving high purity is paramount, especially for pharmaceutical intermediates.
-
Crystallization: This is the most effective and scalable method for purifying boronate esters. A well-designed crystallization process (choice of solvent/antisolvent, cooling profile) is critical for impurity rejection.
-
Column Chromatography: Generally avoided at large scale due to high solvent consumption and cost. It is not a viable primary purification method for multi-kilogram production[16][17].
-
Salt Derivatization: For boronic acids, purification can sometimes be achieved by forming a salt (e.g., with a base), isolating the salt, and then re-acidifying to obtain the pure boronic acid[16][18].
-
Diethanolamine Adducts: Boronic acids can form stable, crystalline adducts with diethanolamine. These can be selectively precipitated and then hydrolyzed back to the pure boronic acid, offering an effective purification strategy[17][19].
Analytical QC: The final product should be analyzed for:
-
Identity and Structure: ¹H NMR, ¹¹B NMR, Mass Spectrometry.
-
Purity: HPLC/UPLC (typically >98% area).
-
Residual Solvents: GC-HS.
-
Residual Palladium: ICP-MS (levels are strictly regulated in pharmaceutical APIs).
// Nodes start [label="Crude Boronic Acid\n(in Organic Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; add_base [label="Add Aqueous Base\n(e.g., NaOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; extract_org [label="Extract with Solvent\n(e.g., Ether)\nto Remove Neutral Impurities", fillcolor="#FFFFFF", fontcolor="#202124"]; separate [label="Separate Layers", fillcolor="#FFFFFF", fontcolor="#202124"]; aq_layer [label="Aqueous Layer\n(Contains Boronate Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_acid [label="Acidify with HCl\nto pH < 3", fillcolor="#FFFFFF", fontcolor="#202124"]; precipitate [label="Precipitation of\nPure Boronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter_dry [label="Filter, Wash, & Dry", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Pure Boronic Acid", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> add_base; add_base -> extract_org; extract_org -> separate; separate -> aq_layer [label="Isolate"]; separate -> {"Organic Impurities to Waste"} [style=dashed, color="#5F6368"]; aq_layer -> add_acid; add_acid -> precipitate; precipitate -> filter_dry; filter_dry -> final_product; }
caption [label="Fig. 2: Logic diagram for boronic acid purification via salt formation.", fontname="Arial", fontsize=10]; }
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Stalled or Incomplete Reaction | 1. Inactive catalyst (degradation due to oxygen).2. Insufficiently active catalyst/ligand system.3. Poor quality base or reagents. | 1. Improve inerting procedure; check for leaks. Consider using a more robust catalyst (e.g., palladacycle).2. Screen more active ligands (e.g., Buchwald-type).3. Ensure reagents are anhydrous and of high purity. |
| Significant Side Product Formation (e.g., Protodeborylation) | 1. Presence of water.2. Reaction temperature too high or time too long.3. Base is too strong. | 1. Use anhydrous solvents and spray-dried base.2. Optimize reaction conditions to find the minimum required temperature and time.3. Use a milder base like KOAc or K₃PO₄. |
| High Residual Palladium in Product | 1. Inefficient removal during workup.2. Catalyst precipitation/adsorption onto the product. | 1. Implement a filtration step through Celite™ or activated carbon.2. Introduce a scavenger resin (e.g., Smopex) treatment step before crystallization. |
| Poor or Inconsistent Crystallization | 1. Incorrect solvent/antisolvent ratio.2. Cooling rate is too fast, leading to oiling out or fine particles.3. Supersaturation not well-controlled. | 1. Re-develop the crystallization protocol; screen multiple solvent systems.2. Implement a controlled, linear cooling profile.3. Consider seeding the crystallization with a small amount of pure product. |
Conclusion
The large-scale synthesis of boronic acids and esters is a mature and enabling technology for the pharmaceutical and chemical industries. Success in scaling these processes hinges on a deep understanding of the underlying reaction mechanisms, careful selection of reagents and catalysts, and rigorous control over process parameters. By prioritizing robust reaction design, process safety, and effective purification strategies, researchers and development professionals can reliably and economically produce these critical building blocks at scale. The transition from palladium-catalyzed cross-coupling to more atom-economical C-H borylation methods continues to evolve, promising even more efficient and sustainable manufacturing routes in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. carlroth.com [carlroth.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. aksci.com [aksci.com]
- 15. capotchem.com [capotchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 19. reddit.com [reddit.com]
Reaction conditions for coupling (5-Acetylpyridin-3-YL)boronic acid with aryl halides
An Application Guide to Suzuki-Miyaura Coupling: Reaction Conditions for (5-Acetylpyridin-3-YL)boronic acid with Aryl Halides
Introduction: The Strategic Importance of Pyridinyl Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and fine chemical industries for synthesizing biaryl and heterobiaryl scaffolds, which are prevalent in a vast number of commercial drugs and clinical candidates.[1][4][5]
This guide focuses on the coupling of a specific, high-value building block: This compound . This reagent is of significant interest as it allows for the direct installation of an acetyl-substituted pyridine ring, a common motif in pharmacologically active molecules. However, its use is not without challenges. As a heteroaromatic boronic acid, it is susceptible to competitive protodeboronation (decomposition).[6][7][8][9][10] Furthermore, the electron-deficient nature of the pyridine ring can complicate the key transmetalation step in the catalytic cycle.[8][9]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices, empowering the user to optimize conditions for their specific aryl halide coupling partner.
Core Principles: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which is broadly accepted to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[7][11][12]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][12][13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][12]
References
- 1. researchgate.net [researchgate.net]
- 2. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 3. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
The Ascendant Role of Pyridinylboronic Acids in Modern Pharmaceutical Development: A Guide for Researchers
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics. Consequently, the efficient and versatile incorporation of this moiety into complex molecular architectures is a cornerstone of modern drug discovery. Pyridinylboronic acids have emerged as indispensable reagents in this endeavor, primarily through their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide provides an in-depth exploration of the applications of pyridinylboronic acids in pharmaceutical development, complete with detailed protocols and expert insights to empower researchers in this dynamic field.
The Strategic Advantage of Pyridinylboronic Acids in Drug Discovery
Pyridinylboronic acids offer a unique combination of stability, reactivity, and functional group tolerance, making them ideal building blocks for the synthesis of active pharmaceutical ingredients (APIs).[1][4] Their primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl partners.[1][2][4] This reaction is a workhorse in the pharmaceutical industry due to its mild reaction conditions and broad substrate scope, enabling the rapid generation of diverse chemical libraries for biological screening.[1]
Beyond their role as synthetic intermediates, the boronic acid functional group itself can impart significant biological activity. Boronic acids are known to act as reversible covalent inhibitors of serine proteases and other enzymes by forming a stable adduct with active site serine or threonine residues.[5] This has led to the development of several FDA-approved drugs containing a boronic acid pharmacophore, such as the proteasome inhibitor Bortezomib.[6][7]
Core Applications in Pharmaceutical Research
The versatility of pyridinylboronic acids has led to their application in several key areas of drug discovery and development:
-
Synthesis of Biaryl and Heterobiaryl Scaffolds: The Suzuki-Miyaura coupling is the most prominent application, enabling the synthesis of complex molecules containing the pyridinyl motif.[1][4]
-
Enzyme Inhibition: The boronic acid moiety can act as a "warhead," targeting key enzymatic residues to modulate their activity.[5]
-
Fragment-Based Drug Discovery (FBDD): The small size and versatile reactivity of pyridinylboronic acids make them valuable fragments for screening against biological targets.[8][9][10][11]
-
Bioconjugation: Boronic acids can be employed in bioorthogonal reactions for the site-selective labeling of proteins and other biomolecules.[12][13][14]
Experimental Protocols and Methodologies
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a pyridinylboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Pyridinylboronic acid (1.0 equiv)
-
Aryl halide (e.g., bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the pyridinylboronic acid, aryl halide, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for an Enzyme Inhibition Assay
This protocol outlines a general workflow for determining the inhibitory activity of a pyridinylboronic acid derivative against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Pyridinylboronic acid inhibitor compound
-
Assay buffer (optimized for the specific enzyme)
-
Cofactors (if required by the enzyme)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[15]
-
Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.[15]
-
Monitor the Reaction: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the nature of the substrate and product.[15]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by half).
Visualizing the Enzyme Inhibition Workflow:
Caption: A typical workflow for an enzyme inhibition assay.
Safety and Handling of Pyridinylboronic Acids
Pyridinylboronic acids are generally stable solids, but it is crucial to handle them with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling these compounds.[16][17][18]
-
Handling: Avoid breathing dust.[16][17] Use in a well-ventilated area or a fume hood.[16][17][18] Wash hands thoroughly after handling.[16][18]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16][17] Some pyridinylboronic acids may be sensitive to light and moisture.[19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16][20]
Data Summary Table:
| Property | Pyridine-2-boronic acid | Pyridine-3-boronic acid | Pyridine-4-boronic acid |
| CAS Number | 197958-29-5[17] | 1692-25-7[20] | 1692-15-5[16] |
| Molecular Formula | C₅H₆BNO₂ | C₅H₆BNO₂ | C₅H₆BNO₂ |
| Appearance | White to off-white solid | White to light yellow solid | Light orange solid[16] |
| Melting Point | >300 °C | >300 °C | >300 °C[16] |
| Primary Hazard | Skin and eye irritant | Skin and eye irritant | Harmful if swallowed[16] |
Conclusion and Future Perspectives
Pyridinylboronic acids are undeniably powerful tools in the arsenal of medicinal chemists. Their versatility in the Suzuki-Miyaura coupling has streamlined the synthesis of countless drug candidates, while their potential as enzyme inhibitors continues to be an exciting area of research. As our understanding of disease biology deepens, the strategic application of pyridinylboronic acids in areas such as fragment-based drug discovery and bioconjugation will undoubtedly lead to the development of novel and more effective pharmaceuticals. This guide serves as a foundational resource to aid researchers in harnessing the full potential of these remarkable compounds.
References
- 1. books.rsc.org [books.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery [mdpi.com]
- 11. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Boronic Acid Pairs for Sequential Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. ruixibiotech.com [ruixibiotech.com]
- 20. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (5-Acetylpyridin-3-YL)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges encountered when using (5-Acetylpyridin-3-YL)boronic acid and similar electron-deficient heteroaromatic boronic acids. As researchers and drug development professionals, we understand that achieving high yields and reproducibility with these substrates is paramount. This resource combines fundamental mechanistic principles with field-proven troubleshooting strategies to empower you to overcome common hurdles in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that frequently arise when working with this compound in Suzuki couplings.
Q1: Why is my Suzuki reaction with this compound giving low to no yield?
A1: Low yields with this substrate are typically rooted in two primary challenges associated with electron-deficient pyridine boronic acids:
-
Protodeboronation: This is a major side reaction where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1][2] This process is often accelerated by harsh basic conditions and elevated temperatures.[3]
-
Catalyst Inhibition and Slow Transmetalation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially hindering its catalytic activity.[4][5] Furthermore, the electron-withdrawing acetyl group makes the boronic acid less nucleophilic, which can slow down the crucial transmetalation step in the catalytic cycle.[6]
Q2: I see a significant amount of des-boro pyridine (3-acetylpyridine) in my reaction mixture. What is causing this?
A2: The formation of 3-acetylpyridine is a direct result of protodeboronation.[1][2] This side reaction competes with the desired cross-coupling pathway. For certain pyridine boronic acids, especially 2-pyridyl derivatives, this can occur rapidly even under neutral pH via a reactive zwitterionic intermediate.[1][2] While 3-pyridyl boronic acids are generally more stable, the reaction conditions, particularly the choice of base and temperature, can significantly influence the rate of this undesired reaction.[7]
Q3: Should I use the boronic acid directly, or is a boronate ester (e.g., pinacol ester) a better choice?
A3: For challenging substrates like this compound, using a more stable derivative is highly recommended. Boronate esters, such as pinacol (BPin) or MIDA esters, are generally more robust and less prone to premature decomposition and protodeboronation compared to the free boronic acid.[1][3] MIDA boronates are particularly stable and can be used in "slow release" strategies, where the active boronic acid is generated in situ, keeping its instantaneous concentration low and minimizing side reactions.[1][2]
Q4: What is the general role of the base in a Suzuki reaction, and why is it so critical for my substrate?
A4: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid.[8][9] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[8] This "ate" complex is much more reactive towards the palladium center, facilitating the transmetalation step.[9][10] The choice of base is critical because a base that is too strong or poorly soluble can accelerate the decomposition of the sensitive this compound.[3]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues encountered during your experiments.
Issue 1: Low or No Product Formation with Starting Material Recovery
This outcome suggests that the catalytic cycle is stalled at one of the initial steps.
Causality Analysis:
-
Inefficient Oxidative Addition: While less common with aryl bromides or iodides, very unreactive aryl chlorides might pose a challenge. The electronic properties of your aryl halide partner are a key consideration.
-
Catalyst Inactivation: The pyridine nitrogen may be inhibiting the palladium catalyst. This is particularly relevant if you are using a simple catalyst system like Pd(PPh₃)₄.
-
Failed Transmetalation: This is a very common issue with electron-deficient boronic acids. The boronate species may not be forming efficiently, or its transfer to the palladium center is too slow.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield with starting material recovery.
Experimental Protocols & Explanations:
-
Protocol 2.1: Ligand and Catalyst Screening
-
Rationale: Standard ligands like PPh₃ may not be effective for this substrate. Electron-rich and sterically hindered phosphine ligands (Buchwald-type ligands) are known to accelerate both oxidative addition and the subsequent reductive elimination, thereby increasing catalyst turnover.[3]
-
Setup: To an oven-dried reaction vial, add your aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent & Reaction: Add degassed solvent (e.g., Dioxane or Toluene, 0.1 M). Seal the vial and heat to 80-110 °C. Monitor by LC-MS or TLC.
-
-
Protocol 2.2: Base and Solvent Optimization
-
Rationale: The choice of base and solvent system is critical for activating the boronic acid without causing decomposition.[3] Strong, moderately soluble bases like K₃PO₄ or Cs₂CO₃ are often superior to carbonates like K₂CO₃ or Na₂CO₃.[3] Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents like alcohols, which can participate in protodeboronation. A small amount of water can sometimes be beneficial by helping to solubilize the base, but this must be carefully optimized.[3]
-
Screening Table:
-
| Base | Solvent | Temperature (°C) | Rationale |
| K₃PO₄ | Dioxane | 100 | Strong, moderately soluble base in a standard aprotic solvent. A good starting point. |
| Cs₂CO₃ | Dioxane/H₂O (10:1) | 90 | Highly effective base, often provides faster rates. Water aids solubility. |
| K₂CO₃ | Toluene/EtOH/H₂O | 80 | A milder, classic system. May be effective if other bases cause decomposition. |
| KF | THF | 80 | A mild base that can be effective in preventing protodeboronation with sensitive substrates.[9] |
Issue 2: Significant Protodeboronation and Side Product Formation
This outcome indicates that the rate of boronic acid decomposition is competitive with or faster than the rate of cross-coupling.
Causality Analysis:
-
Excessive Temperature: Higher temperatures accelerate all reactions, including the undesired protodeboronation.[3]
-
Inappropriate Base: A combination of a strong base and protic solvents (water, alcohols) can rapidly degrade the boronic acid.[3]
-
Slow Transmetalation: If the catalytic cycle is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.
Visualizing the Competing Pathways:
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
Mitigation Strategies:
-
Protocol 2.3: Lowering Reaction Temperature
-
Rationale: Running the reaction at the lowest effective temperature can significantly suppress the rate of protodeboronation relative to the cross-coupling reaction.[3]
-
Procedure: Using a highly active catalyst system (e.g., a Buchwald pre-catalyst), begin the reaction at a lower temperature (e.g., 60-70 °C) and monitor for progress. Only increase the temperature if the reaction is stalled.
-
-
Protocol 2.4: Using a More Stable Boron Reagent
-
Rationale: As mentioned in the FAQs, converting the boronic acid to a more stable form is a primary strategy to combat decomposition.[2][3]
-
Procedure: Synthesize or purchase the this compound pinacol ester or N-methyliminodiacetic acid (MIDA) boronate. Use this reagent in place of the boronic acid under the optimized conditions determined previously. MIDA boronates, in particular, slowly release the boronic acid into the reaction medium, keeping its steady-state concentration low and minimizing decomposition.[1]
-
Part 3: Best Practices and Advanced Recommendations
-
Rigorous Inert Atmosphere: Always ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly by sparging with an inert gas or by using freeze-pump-thaw cycles. Oxygen can lead to the oxidation of the Pd(0) catalyst and can also promote homo-coupling of the boronic acid.[3]
-
Reagent Quality: Use high-purity reagents. The quality of the boronic acid, aryl halide, and base can significantly impact the reaction outcome. Finely powdering solid bases can increase their surface area and reactivity.[3]
-
Equivalents of Boronic Acid: A slight excess (1.1-1.5 equivalents) of the boronic acid (or its ester) is typically used to compensate for any potential decomposition or homo-coupling and to drive the reaction to completion.
-
Consider Microwave Chemistry: For high-throughput screening or difficult couplings, microwave-assisted synthesis can be a powerful tool. The rapid heating can sometimes favor the desired reaction over decomposition pathways, though careful optimization of time and temperature is required.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating Side Reactions in Couplings with Pyridinylboronic Acids
Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the complexities of Suzuki-Miyaura cross-coupling reactions with pyridinylboronic acids. The incorporation of the pyridine motif is a cornerstone of modern medicinal chemistry. However, the unique electronic properties of the pyridine ring, particularly when the boron moiety is at the 2-position, introduce a specific set of challenges not typically encountered with standard arylboronic acids.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles, minimize side reactions, and optimize your synthetic strategies.
Part 1: Troubleshooting Guide
This section addresses specific, common problems observed during the Suzuki-Miyaura coupling of pyridinylboronic acids. Each problem is analyzed by probable cause, followed by a series of actionable solutions.
Issue 1: Low or No Yield of the Desired Product, Starting Material Consumed
You observe the consumption of your starting materials (e.g., by TLC or LC-MS), but the desired cross-coupled product is formed in low yield or not at all. Instead, you primarily isolate the protonated version of your pyridine starting material.
Probable Cause: Protodeboronation
Protodeboronation is the most prevalent side reaction in couplings involving pyridinylboronic acids.[3][4] It is the hydrolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process is often accelerated by the reaction conditions (base, temperature, and presence of water) and is particularly problematic for electron-deficient heteroaromatic boronic acids, such as those of pyridine.[3][5][6] The 2-pyridyl isomer is notoriously unstable and prone to this decomposition pathway.[7][8]
Solutions & Experimental Protocols
-
Modify the Boron Reagent: The most effective strategy is to move away from the free boronic acid.
-
Switch to a Boronic Ester: Pinacol esters or N-methyliminodiacetic acid (MIDA) boronates are significantly more stable towards hydrolysis.[3][7][9] MIDA boronates offer the additional advantage of a "slow release" of the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing decomposition.[3][6]
-
Utilize Triolborates or Triisopropylboronates: These can be prepared from the corresponding halopyridine and offer an alternative, more stable nucleophile.[5][10]
-
-
Optimize Reaction Conditions:
-
Use a Milder, Anhydrous Base: Strong bases and excess water can accelerate protodeboronation.[6] Switch from hydroxides (NaOH, KOH) to milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[6] Ensure reagents and solvents are as anhydrous as possible.
-
Lower the Reaction Temperature: Higher temperatures increase the rate of protodeboronation.[6] If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).
-
-
Employ a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.[6][10] For challenging 2-pyridyl couplings, consider catalysts with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[9]
Workflow for Mitigating Protodeboronation
References
- 1. researchgate.net [researchgate.net]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation - Wikiwand [wikiwand.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (5-Acetylpyridin-3-YL)boronic Acid and its Reaction Products
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (5-Acetylpyridin-3-YL)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this versatile reagent and its subsequent reaction products, particularly in the context of cross-coupling reactions like the Suzuki-Miyaura coupling.
Our approach is grounded in fundamental chemical principles and field-proven insights to ensure you can achieve the highest possible purity for your compounds.
I. Understanding the Molecule: Inherent Challenges
This compound is a valuable building block, but its structure presents a unique combination of challenges that can complicate purification. Understanding these at the outset is critical for developing a successful purification strategy.
-
Protodeboronation: The pyridine ring, particularly with an electron-withdrawing acetyl group, can render the C-B bond susceptible to cleavage, especially under acidic or basic conditions, leading to the formation of 3-acetylpyridine as a major impurity.[1] This is a common side reaction for heteroarylboronic acids.[1]
-
Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[2][3][4][5][6] This is a reversible process, but the presence of both the boronic acid and its boroxine can complicate analysis and reactivity.
-
Polarity and Solubility: The presence of the acetyl group and the pyridine nitrogen, in addition to the boronic acid moiety, makes this a polar molecule. This can lead to challenging chromatographic separations, including streaking on silica gel and poor solubility in common non-polar organic solvents.
-
Lewis Acidity: The electron-deficient nature of the pyridine ring, enhanced by the acetyl group, increases the Lewis acidity of the boron atom. This can lead to strong interactions with silica gel, making chromatographic purification difficult.
Below is a workflow diagram illustrating the common challenges and decision points in the purification process.
Caption: Decision workflow for purifying this compound products.
II. Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of this compound looks complex and shows broad peaks. Is my material impure?
A1: Not necessarily. The complexity and broadness of the NMR spectrum are often due to the equilibrium between the monomeric boronic acid and its trimeric anhydride, the boroxine.[2][3][4][5][6] This equilibrium can be influenced by the concentration of the sample and the presence of trace amounts of water in the NMR solvent. To confirm this, you can try acquiring the spectrum in a scrupulously dry solvent or adding a drop of D₂O to shift the equilibrium towards the monomeric form, which should result in sharper signals.
Q2: I am seeing a significant amount of 3-acetylpyridine in my crude reaction mixture after a Suzuki-Miyaura coupling. What is causing this?
A2: This is a classic case of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] For pyridylboronic acids, this can be particularly problematic. The likely causes are:
-
Prolonged reaction times or high temperatures: These conditions can promote the decomposition of the boronic acid.
-
Presence of excess water or protic solvents: Water is a reactant in the protodeboronation process.
-
Suboptimal base or pH: The stability of pyridylboronic acids is highly pH-dependent.[7]
To mitigate this, consider using the boronic acid as its more stable pinacol ester or MIDA (N-methyliminodiacetic acid) ester derivative.
Q3: Can I purify this compound using standard silica gel chromatography?
A3: Standard silica gel chromatography is often challenging for this compound. The Lewis acidic boron atom and the basic pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to significant streaking, poor recovery, and even decomposition.[8] If chromatography is necessary, consider the following modifications:
-
Deactivating the silica gel: Pre-treating the silica gel with a base like triethylamine can help to cap the acidic silanol groups.
-
Using a modified mobile phase: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid can sometimes improve the chromatography.
-
Reverse-phase chromatography (C18): This can be a more suitable option for polar compounds.
III. Troubleshooting Guides
Guide 1: Issues with Recrystallization
Problem: Difficulty in finding a suitable solvent system for recrystallization, or the compound "oils out" instead of forming crystals.
Causality: The polarity of this compound and its derivatives can make finding a single solvent with the ideal solubility profile (sparingly soluble at room temperature, highly soluble when hot) challenging. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Start with small-scale solubility tests in a variety of solvents with differing polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).
-
A good starting point for a polar compound like this is often a mixture of a polar solvent in which it is soluble (like ethanol or methanol) and a less polar co-solvent in which it is less soluble (like ethyl acetate or toluene).[9][10]
-
-
Two-Solvent Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (Solvent 1).
-
Slowly add a second solvent in which the compound is poorly soluble (Solvent 2) dropwise at the boiling point until the solution becomes faintly cloudy.
-
Add a few drops of Solvent 1 to redissolve the precipitate and achieve a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
| Solvent System Examples | Rationale |
| Ethanol/Water | Good for polar compounds. The acetyl group may increase solubility in ethanol. |
| Isopropanol/Hexane | A common combination for moderately polar compounds. |
| Acetonitrile | Can be effective for nitrogen-containing heterocycles. |
Preventative Measures:
-
Ensure the crude material is as pure as possible before attempting recrystallization. The presence of significant impurities can inhibit crystallization.
-
Scratching the inside of the flask with a glass rod or adding a seed crystal can help to induce crystallization if it is slow to start.
Guide 2: Challenges in Chromatographic Purification
Problem: The compound streaks badly on a silica gel column, leading to poor separation and low recovery.
Causality: As mentioned in the FAQs, the acidic nature of silica gel can interact strongly with the basic pyridine nitrogen and the Lewis acidic boron of your compound.
Troubleshooting Workflow:
Caption: Troubleshooting guide for chromatographic purification issues.
Detailed Protocols:
-
Boric Acid-Treated Silica Gel: For boronic esters, impregnating silica gel with boric acid has been shown to reduce over-adsorption and improve recovery.[11] While less common for free boronic acids, it may be worth investigating if other methods fail.
-
Acid-Base Extraction: This technique can be highly effective for separating the acidic boronic acid from neutral or basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a mild aqueous base (e.g., 1 M NaHCO₃ or dilute NaOH). The boronic acid will deprotonate and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral or basic impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~4-5 to re-protonate the boronic acid, which should precipitate out or can be extracted back into an organic solvent.
-
Preventative Measures:
-
If possible, convert the boronic acid to its more stable and less polar pinacol or MIDA ester before purification. These are generally much more amenable to silica gel chromatography.
Guide 3: Managing Product Instability and Impurities in Suzuki-Miyaura Couplings
Problem: Low yields and multiple byproducts in a Suzuki-Miyaura coupling reaction using this compound.
Causality: The primary culprits are often protodeboronation of the starting material and side reactions of the palladium catalyst. The electron-withdrawing nature of the acetyl group can make the boronic acid more susceptible to decomposition under basic conditions.
Troubleshooting and Optimization:
| Parameter | Potential Issue | Recommended Solution |
| Boron Source | Free boronic acid is prone to protodeboronation. | Use the more stable pinacol or MIDA ester derivative. |
| Base | Strong bases can accelerate protodeboronation. | Use a milder base like K₂CO₃, K₃PO₄, or Cs₂CO₃. |
| Solvent | Protic solvents (water, alcohols) can be a source of protons for deboronation. | Use a degassed, anhydrous solvent system like dioxane, THF, or toluene. A small amount of water may be necessary for the catalytic cycle, but this should be optimized. |
| Temperature | High temperatures can lead to decomposition. | Run the reaction at the lowest effective temperature (e.g., 80-100 °C). |
| Catalyst/Ligand | Inefficient transmetalation can allow time for decomposition. | Use a high-activity catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). |
Experimental Protocol for an Optimized Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Add a degassed solvent system (e.g., dioxane/water 10:1) via syringe.
-
Place the vessel in a preheated oil bath and stir vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.
-
Purify the crude product by recrystallization or chromatography as described in the guides above.
IV. References
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. --INVALID-LINK--
-
Tokunaga, N., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry Letters, 31(8), 874-875.
-
Wikipedia. (n.d.). Protodeboronation. --INVALID-LINK--
-
Kua, J., et al. (2009). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 113(26), 7538–7544.
-
Zhu, C., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494–3497. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. --INVALID-LINK--
-
Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3392. --INVALID-LINK--
-
Wikipedia. (n.d.). Boroxine. --INVALID-LINK--
-
Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(15), 6457-6468.
-
ResearchGate. (2009). Boroxine formation reaction mechanism as calculated by DFT. --INVALID-LINK--
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. --INVALID-LINK--
-
Spring, D. R. (2015). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society, 137(4), 1436-1444.
-
Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3645. --INVALID-LINK--
-
Li, W., et al. (2002). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 79, 115. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. --INVALID-LINK--
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. --INVALID-LINK--
-
ResearchGate. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. --INVALID-LINK--
-
YouTube. (2012). Silica Column Chromatography. --INVALID-LINK--
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. --INVALID-LINK--
-
Fuji Silysia Chemical LTD. (n.d.). Silica gel for Column Chromatography. --INVALID-LINK--
-
Cengage. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. --INVALID-LINK--
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boroxine - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimization of Catalyst and Ligand for (5-Acetylpyridin-3-YL)boronic Acid Couplings
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving (5-Acetylpyridin-3-YL)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered with this specific heteroaryl building block. The inherent characteristics of this substrate—namely the Lewis basic pyridine nitrogen and the electron-withdrawing acetyl group—present unique challenges that require careful optimization of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion of the starting materials. What are the most likely causes and how can I fix it?
A1: Low or no conversion in Suzuki-Miyaura couplings is a common issue that typically points to problems with the catalyst's activity, the stability of the boronic acid, or suboptimal reaction conditions. For this compound, the pyridine nitrogen is a primary suspect.
Possible Cause 1: Catalyst Inhibition or Deactivation The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This non-productive binding can inhibit the catalyst, preventing it from participating in the catalytic cycle.[1][2][3] This issue is well-documented for 2-pyridyl systems (the "2-pyridyl problem") but can also affect 3-substituted pyridines.[2][3]
Solutions:
-
Ligand Choice is Critical: The most effective strategy is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the desired catalytic steps (oxidative addition and reductive elimination), and sterically disfavor the binding of the pyridine nitrogen.[1][2]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as XPhos , SPhos , and RuPhos are highly effective for challenging heteroaryl couplings.[1][2][4] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.
-
Avoid PPh₃: While common, triphenylphosphine (PPh₃) is often a poor choice for this type of substrate as it is not electron-rich enough to overcome catalyst inhibition.
-
-
Palladium Precatalyst Selection: Use a well-defined, air-stable Pd(II) precatalyst that efficiently generates the active Pd(0) species in situ. G2, G3, or G4 Buchwald precatalysts are excellent choices as they are designed for use with the aforementioned ligands and provide reliable results.
Possible Cause 2: Protodeboronation of the Boronic Acid Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[5] While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, this pathway can still be significant, especially under prolonged heating or non-optimal pH conditions.[5][6]
Solutions:
-
Choice of Base and Solvent: Use a milder, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like sodium hydroxide (NaOH) or alkoxides.[7] Running the reaction under anhydrous conditions or with carefully controlled amounts of water can also suppress this side reaction.[8][9]
-
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These derivatives exhibit greater stability and slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[5]
-
Reaction Temperature and Time: Avoid unnecessarily high temperatures or long reaction times. Monitor the reaction progress and stop it once the starting material is consumed to prevent product degradation and side reactions.
Possible Cause 3: Inadequate Reaction Setup (Oxygen Contamination) The active Pd(0) catalyst is sensitive to oxygen.[4] Inadequate degassing of solvents and the reaction vessel can lead to catalyst oxidation and decomposition, as well as promoting the homocoupling of your boronic acid.[4][9]
Solutions:
-
Implement Air-Sensitive Techniques: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon using standard Schlenk line or glovebox techniques.[10]
Q2: I am observing significant amounts of homocoupled boronic acid (a bipyridine product). What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid is typically promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[9][11]
Solutions:
-
Rigorous Degassing: As mentioned above, this is the most critical step to prevent homocoupling. Ensure your solvent and reaction headspace are free of oxygen.[4][9]
-
Use a Pd(0) Source or an Efficient Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, its reduction to the active Pd(0) might be inefficient, leaving residual Pd(II) to facilitate homocoupling. Using a direct Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., XPhos-Pd-G3) that ensures rapid and quantitative generation of Pd(0) can minimize this side reaction.
-
Control Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can increase the statistical likelihood of homocoupling. A 1.1 to 1.5 molar excess is typically sufficient.
Optimization Workflow and Recommended Conditions
For a successful coupling with this compound, a systematic approach to optimizing the catalyst, ligand, base, and solvent is required. The following table provides starting points for screening.
| Parameter | Recommendation 1 (General Purpose) | Recommendation 2 (For Challenging Substrates) | Rationale |
| Pd Precatalyst | XPhos-Pd-G3 (2 mol%) | cataCXium A-Pd-G3 (2 mol%) | Air-stable, reliable generation of active Pd(0) with bulky phosphine ligands. |
| Ligand | XPhos (2.2 mol%) | SPhos (2.2 mol%) | Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst inhibition by the pyridine nitrogen.[1][2] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Cs₂CO₃ (2.0 - 3.0 equiv) | Moderately strong, non-nucleophilic bases that effectively promote transmetalation without causing significant protodeboronation.[7][12] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | t-BuOH or Toluene | Dioxane is a versatile solvent for Suzuki couplings.[7] Anhydrous conditions with t-BuOH can be beneficial for sensitive substrates. |
| Temperature | 80 - 110 °C | 100 - 120 °C | Higher temperatures are often needed for less reactive coupling partners (e.g., aryl chlorides), but should be optimized to minimize side reactions.[13][14] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the reaction. Successful optimization ensures that each step proceeds efficiently and that off-cycle pathways are minimized.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, follow this logical troubleshooting sequence.
Caption: A decision-making flowchart for troubleshooting failed couplings.
Detailed Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. All manipulations should be performed using standard air-sensitive techniques.[10]
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
XPhos-Pd-G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane (degassed)
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
Procedure:
-
Vessel Preparation: Oven-dry the Schlenk flask and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Addition of Solids: To the flask, add the aryl bromide, this compound, K₃PO₄, and the XPhos-Pd-G3 precatalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (aryl bromide).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Overcoming poor solubility of (5-Acetylpyridin-3-YL)boronic acid in organic solvents
Welcome to the technical support center for (5-Acetylpyridin-3-YL)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the solubility of this versatile building block in organic synthesis, particularly in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why certain approaches work, enabling you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Overcoming Solubility Hurdles
This section addresses the most common issues encountered during the handling and reaction of this compound. The question-and-answer format is designed to help you quickly identify and solve problems in your workflow.
Q1: My this compound won't dissolve in standard organic solvents like THF or Toluene. What is causing this?
A1: The poor solubility of this compound is rooted in its molecular structure. Several factors contribute to this challenging physical property:
-
High Polarity and Hydrogen Bonding: The molecule possesses multiple polar functional groups: a pyridine nitrogen, a carbonyl group, and two hydroxyl groups on the boron atom. These groups, particularly the B(OH)₂ moiety, are excellent hydrogen bond donors and acceptors. In the solid state, this leads to a strong, highly organized crystal lattice structure that requires significant energy to disrupt.
-
Zwitterionic Character: The basic pyridine nitrogen can interact with the acidic boronic acid group, leading to the formation of an internal salt, or zwitterion. This significantly increases polarity and reduces solubility in non-polar or moderately polar organic solvents.
-
Formation of Boroxines: Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines.[1][2] This condensation process, which can occur upon heating or prolonged storage, results in a larger, often less soluble molecule.
Understanding these underlying causes is the first step in developing an effective solubilization strategy. Simply trying more of the same type of solvent is unlikely to succeed; a more targeted approach is required.
Q2: I am setting up a Suzuki-Miyaura coupling. The reaction is sluggish and I see solid material in the flask. How can I get my boronic acid into solution to improve the reaction rate?
A2: This is a classic problem, especially with heteroaromatic boronic acids.[3][4][5] A sluggish reaction is often a direct consequence of the low concentration of the boronic acid in the solution phase, which limits its availability for the crucial transmetalation step in the catalytic cycle.[6]
Here is a systematic approach to improve solubility and reaction performance:
1. Implement a Co-Solvent System: The most common and effective strategy is to use a mixture of a polar aprotic solvent and water.
-
Rationale: The organic solvent (e.g., dioxane, THF, acetonitrile, DMF) helps to dissolve the organic coupling partner and the palladium catalyst complex. Water, in conjunction with the base, helps to dissolve the boronic acid by converting it to the more soluble anionic boronate salt (R-B(OH)₃⁻).
-
Recommended Systems:
-
Dioxane:Water (common ratios are 3:1 to 5:1)
-
Acetonitrile:Water (e.g., 4:1)[3]
-
Toluene:Ethanol:Water
-
2. Optimize the Choice of Base: The base is not just a proton scavenger; it is a critical component for activating the boronic acid.
-
Rationale: Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like NaHCO₃ at forming the active boronate species required for transmetalation. This boronate is typically more soluble than the neutral boronic acid.
-
Practical Tip: Add the base and boronic acid to the solvent mixture and stir for a period before adding the palladium catalyst. You should observe the suspended solid beginning to disappear as the soluble boronate forms.[3]
3. Judicious Use of Heat:
-
Rationale: Increasing the temperature will generally increase the solubility of the boronic acid and accelerate the reaction rate.
-
Caution: Overheating or prolonged reaction times at high temperatures can promote protodeboronation, a major decomposition pathway where the C-B bond is cleaved, rendering the reagent inactive.[3][5] Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid this side reaction.
The following workflow diagram provides a logical path for troubleshooting these issues.
Caption: Troubleshooting workflow for solubility issues in Suzuki-Miyaura coupling.
Q3: My compound is sensitive to water. Are there any water-free strategies to improve the solubility of this compound?
A3: Yes, while aqueous co-solvent systems are common, several water-free methods can be employed.
1. Conversion to a Boronate Ester: This is the most robust and widely applicable strategy. By reacting the boronic acid with a diol, you form a less polar, more lipophilic boronate ester that is significantly more soluble in common organic solvents.[7][8]
-
Most Common Reagent: Pinacol. The resulting pinacol ester is stable, easy to handle, and highly soluble.
-
Other Options: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and are often used in iterative cross-coupling strategies.
-
Causality: The conversion works by replacing the polar -B(OH)₂ group, which is prone to hydrogen bonding and boroxine formation, with a cyclic, non-polar boronate ester.[9] This dramatically increases the compound's affinity for organic solvents.
Caption: Conversion of boronic acid to a soluble boronate ester.
2. High-Temperature Ball Milling (Mechanochemistry): For substrates that are truly insoluble, solid-state synthesis offers an innovative solution.
-
Principle: This solvent-free technique uses mechanical force (grinding in a ball mill) to initiate chemical reactions between solid reagents.[10][11][12]
-
Advantages: It completely bypasses solubility issues, can lead to extremely fast reactions, and provides access to products from previously unusable starting materials.[10][11][12] This is an advanced technique but is becoming more accessible for overcoming significant solubility barriers.
Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose solvent for dissolving this compound for storage or NMR analysis?
-
A: For analytical purposes, highly polar, aprotic solvents like DMSO-d₆ or DMF-d₇ are typically the most effective. For short-term storage in solution, anhydrous DMF or dioxane can be used, but be aware that stability in solution is limited. It is best to store the compound as a dry solid in a desiccator.
-
-
Q: Can I use alcohols like isopropanol or ethanol as solvents?
-
A: While some modern nickel-catalyzed Suzuki couplings utilize alcohol solvents like isopropanol, caution is advised.[13] Alcohols can esterify the boronic acid in situ, which can be beneficial, but they can also promote protodeboronation, especially at elevated temperatures. Their use should be carefully evaluated for your specific reaction.
-
-
Q: How can I confirm the purity of my boronic acid and check for boroxine formation?
-
A: ¹H NMR is the best method. Boroxine formation will result in complex spectra and a change in the integration of the B(OH)₂ proton signal (which is often a broad peak and may exchange with water in the solvent). Purity can also be assessed by LC-MS. If significant boroxine is present, you can sometimes regenerate the boronic acid by dissolving the solid in a solvent mixture like THF/water and then re-isolating it.
-
-
Q: Does the choice of palladium catalyst and ligand impact solubility?
-
A: While the catalyst and ligand do not directly solubilize the boronic acid, they are critical for reaction success. Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the catalytic cycle so efficiently that even very low concentrations of the dissolved boronic acid are sufficient for a successful reaction.[3][6]
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Using a Dioxane/Water Co-Solvent System
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 eq), the aryl bromide (1.0 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide).
-
Degassing: Seal the vessel and thoroughly degas the mixture by sparging with nitrogen or argon for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed. The disappearance of the suspended boronic acid is a good visual indicator of reaction progress.[3]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound pinacol ester
This procedure converts the boronic acid into a more soluble and stable boronate ester.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Solvent: Add a solvent that forms an azeotrope with water, such as toluene or isooctane.
-
Reaction: Heat the mixture to reflux. Water generated from the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude pinacol ester can often be used directly in the next step after solvent removal. If necessary, it can be purified by recrystallization or column chromatography.
Data Summary
| Strategy | Mechanism of Action | Recommended Solvents | Key Considerations |
| Co-Solvent System | Forms soluble anionic boronate salt in the presence of base and water. | Dioxane/H₂O, THF/H₂O, ACN/H₂O | Most common method for Suzuki couplings. Requires a water-tolerant reaction. |
| Stronger Base | Increases the equilibrium concentration of the more soluble boronate species. | Dioxane, DMF | Use K₃PO₄ or Cs₂CO₃. Can increase rate of protodeboronation. |
| Heating | Increases kinetic solubility and reaction rate. | Most aprotic solvents | Balance with risk of thermal decomposition and protodeboronation. |
| Boronate Ester Formation | Masks polar B(OH)₂ group, increasing lipophilicity and solubility in organic solvents. | Toluene, THF, DCM | Requires an additional synthetic step but provides a stable, highly soluble intermediate. |
| Ball Milling | Solvent-free mechanochemical activation. | None | Advanced technique that completely bypasses solubility issues.[10][11] |
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Solid-State Cross-Coupling Overcomes Solubility Issues - ChemistryViews [chemistryviews.org]
- 11. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asiaresearchnews.com [asiaresearchnews.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Scientist's Guide to Preventing Protodeboronation of (5-Acetylpyridin-3-YL)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura coupling applications. As Senior Application Scientists, we understand the unique challenges researchers face when working with electronically demanding substrates. This guide is dedicated to one such challenge: the undesired protodeboronation of (5-Acetylpyridin-3-YL)boronic acid. This electron-deficient heteroarylboronic acid is a valuable building block, but its propensity for C-B bond cleavage can lead to frustratingly low yields and complex purification.
This document moves beyond standard protocols to provide a deep, mechanistically-grounded understanding of why protodeboronation occurs and offers field-proven strategies to suppress it, ensuring your cross-coupling reactions are efficient, reproducible, and successful.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered in the field.
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield of my desired product, and I've isolated 3-acetylpyridine as a major byproduct. What is happening?
A1: You are observing the classic outcome of an undesired side reaction called protodeboronation.[1] This is a chemical process where the boronic acid group (-B(OH)₂) is cleaved from the pyridine ring and replaced by a hydrogen atom from a proton source in your reaction mixture (like water).[1] For your specific reagent, this converts this compound into the byproduct 3-acetylpyridine, consuming your starting material and thus lowering the yield of your target molecule. Electron-deficient boronic acids, like the one you are using, are particularly susceptible to this decomposition pathway, especially under basic conditions.[2][3]
Q2: What is the most reliable and effective strategy to stop protodeboronation before it ruins my reaction?
A2: The single most effective strategy is to convert the boronic acid into a more stable boronic ester derivative.[4] The two most common and highly recommended choices are the pinacol ester or the N-methyliminodiacetic acid (MIDA) boronate.[1][2][4] These esters act as "protecting groups" for the boronic acid. Under the reaction conditions, they slowly release the free boronic acid into the reaction mixture. This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid very low, which allows the desired Suzuki-Miyaura coupling to occur at a much faster rate than the competing protodeboronation side reaction.[1][4]
Q3: I suspect the base I'm using is too harsh and is decomposing my boronic acid. What are the best bases for this substrate?
A3: Your suspicion is likely correct. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly accelerate protodeboronation.[4] For sensitive, electron-deficient substrates, you should switch to milder inorganic bases. The most effective and commonly recommended bases are potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[5][6][7] These provide the necessary basicity for the catalytic cycle to proceed without aggressively promoting the C-B bond cleavage.
Q4: My reaction is sluggish. Can I simply increase the temperature or extend the reaction time to improve the yield?
A4: This is a common impulse, but it is often counterproductive when dealing with unstable boronic acids. Higher temperatures accelerate all reactions, including the undesired protodeboronation.[4][6] You may find that by increasing the heat, you decompose your starting material faster than you form your product. Instead of relying on brute force (higher temperature), the better strategy is to use a more efficient, highly active palladium catalyst system. Modern catalysts can achieve high turnover rates at lower temperatures (e.g., 60-80 °C), allowing the desired coupling to outpace the decomposition.[4]
Part 2: In-Depth Troubleshooting Guide
Understanding the Culprit: The Mechanism of Protodeboronation
Protodeboronation is the protonolysis of a carbon-boron bond.[1] The rate of this reaction is highly dependent on pH, the electronic nature of the organic substituent, and the reaction temperature.[8][9] For this compound, the electron-withdrawing effects of both the pyridine nitrogen and the meta-acetyl group make the ipso-carbon (the carbon attached to boron) more electron-deficient and thus more susceptible to nucleophilic attack, a key step in some base-mediated protodeboronation pathways.[3][10]
While 3-pyridyl boronic acids are inherently more stable than their 2-pyridyl counterparts[11], the presence of the acetyl group significantly increases the risk of decomposition compared to unsubstituted 3-pyridylboronic acid. The mechanism under basic Suzuki conditions generally involves the formation of the boronate species [ArB(OH)₃]⁻, which can then be protonated by a proton source like water.[1]
The key to success is to accelerate the desired transmetalation step in the Suzuki cycle so dramatically that the slower protodeboronation pathway becomes insignificant.
Strategy 1: Chemical Stabilization via Boronic Esters
As mentioned in the FAQs, converting the boronic acid to an ester is the most robust solution. This pre-emptive step changes the kinetics of the entire process in your favor.
| Boronic Acid Derivative | Structure Example (Pinacol) | Key Advantages | Considerations |
| Free Boronic Acid | Ar-B(OH)₂ | Commercially available, no prior prep needed. | Prone to protodeboronation and trimerization (boroxine formation).[6] |
| Pinacol Ester | Ar-B(pin) | Significantly more stable to protodeboronation; easy to prepare and purify; often crystalline solids.[4][12] | Can be less reactive than the free acid, sometimes requiring slightly higher temperatures or more active catalysts.[2] |
| MIDA Boronate | Ar-B(MIDA) | Exceptionally stable, air-stable, crystalline solids; enables controlled, slow release of the boronic acid.[1][4] | Requires an extra synthetic step for preparation; the release of the boronic acid is base- and water-dependent. |
Experimental Protocol: Preparation of this compound pinacol ester
This protocol provides a straightforward method for converting the free boronic acid into its more stable pinacol ester.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add a suitable solvent that allows for azeotropic removal of water, such as toluene or hexane (approx. 0.2-0.5 M concentration).
-
Reaction: Heat the mixture to reflux for 2-4 hours. Water generated during the esterification can be removed using a Dean-Stark apparatus for higher efficiency, though often simply refluxing is sufficient.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can often be used directly or purified by recrystallization (e.g., from an ethanol/hexane mixture) or flash column chromatography on silica gel.
Strategy 2: Fine-Tuning Reaction Parameters
If using the free boronic acid is unavoidable, careful optimization of reaction conditions is critical.
-
The Critical Role of the Base: The base is necessary to activate the boronic acid for transmetalation.[13] However, excess basicity drives protodeboronation. The choice of base is therefore a delicate balance.
| Base | Strength | Typical Equivalents | Comments & Recommendations |
| NaOH, KOH, LiOH | Strong | 2 - 3 | Not Recommended. High pH significantly accelerates protodeboronation of electron-deficient substrates.[4] |
| K₂CO₃, Cs₂CO₃ | Moderate | 2 - 3 | Good Choice. Often provides an excellent balance of reactivity and stability. Cs₂CO₃ is more soluble and can be more effective.[5] |
| K₃PO₄ | Moderate | 2 - 3 | Excellent Choice. A widely used base for challenging couplings. Its moderate basicity and buffering capacity are ideal.[5][6] |
| KF | Weak | 2 - 3 | Can be effective, especially when base-sensitive functional groups are present, but may lead to slower reaction rates.[13] |
-
Temperature & Kinetics: The goal is to find the "sweet spot"—the lowest possible temperature at which the desired coupling proceeds at a reasonable rate. This is highly dependent on the catalyst's activity. Start screens at a lower temperature (e.g., 60 °C) and only increase it if the reaction stalls.[4]
-
Solvent & Water: While anhydrous conditions can suppress protodeboronation[6], the Suzuki transmetalation step is often accelerated by a small amount of water. A common practice is to use a primary solvent like dioxane, THF, or toluene that has been degassed, with a carefully controlled amount of degassed water (e.g., a 10:1 or 5:1 ratio of organic solvent to water).
Strategy 3: The "Faster is Better" Approach - Advanced Catalysis
A highly active catalyst can drive the productive Suzuki cycle so quickly that the boronic acid is consumed before it has a chance to decompose.
-
Modern Ligands: Move away from older ligands like PPh₃. For challenging substrates like this, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[5] They promote the rate-limiting steps of oxidative addition and reductive elimination, dramatically accelerating the overall reaction.[14]
-
Efficient Precatalysts: Use modern palladium precatalysts (e.g., XPhos Pd G3 or G4). These complexes are air-stable and are designed to rapidly and quantitatively generate the active monoligated Pd(0) species in solution, ensuring a fast and efficient start to the catalytic cycle.[5][15]
Part 3: Recommended Experimental Protocol
This protocol incorporates the best practices discussed above for a successful Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling using this compound pinacol ester
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Vessel Sealing: Seal the vial with a screw cap containing a PTFE septum.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/water in a 10:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting aryl halide.
-
Reaction Execution: Place the vial in a preheated heating block or oil bath set to 80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 1-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Part 4: Visual Troubleshooting Workflow
If you encounter issues, this decision tree can help guide your optimization strategy.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids [pubmed.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Electron-Deficient Boronic Acids
Welcome, researchers and innovators. As a Senior Application Scientist, I understand that navigating the complexities of modern organic synthesis requires both a deep mechanistic understanding and practical, field-tested solutions. This guide is structured to address the specific challenges encountered when using electron-deficient boronic acids, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. These substrates are notoriously challenging due to their unique electronic properties, which can hinder key steps in the catalytic cycle and promote undesirable side reactions.
This document moves beyond simple protocols to explain the causality behind common failures and provides a logical framework for troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with an electron-deficient boronic acid resulted in low to no yield. What are the primary factors to investigate?
When a typically robust reaction like the Suzuki-Miyaura coupling fails, a systematic diagnosis is essential. For electron-deficient partners, the common culprits are often magnified.
Initial Diagnostic Checklist:
-
Integrity of the Catalytic System : The active Pd(0) species is susceptible to oxidation.[1] Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under inert conditions.[1] If using a Pd(II) precatalyst, it must be efficiently reduced in situ to generate the active Pd(0) catalyst.[2]
-
Exclusion of Atmospheric Oxygen : This is non-negotiable. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1][3] Ensure all solvents are rigorously degassed and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Quality of Reagents and Solvents : Use anhydrous, high-purity solvents. Water, while sometimes a necessary component of the base system, can also be a proton source for the detrimental side reaction, protodeboronation.[1] Verify the purity of your aryl halide and boronic acid.
Q2: I suspect protodeboronation is consuming my electron-deficient boronic acid. How can I confirm this, and what are the most effective mitigation strategies?
This is the most common failure mode for these substrates. Protodeboronation is a non-productive pathway where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying your starting material.[4] Electron-withdrawing groups on the aryl ring make the ipso-carbon more electrophilic and thus more susceptible to protonolysis.[5]
Confirmation:
-
Monitor the reaction by LC-MS or GC-MS. Look for a mass corresponding to the arene byproduct formed by replacing the –B(OH)₂ group with a hydrogen atom.
Mitigation Strategies:
-
Choice of Base : The base is a double-edged sword. It's required to activate the boronic acid for transmetalation, but strong bases can accelerate protodeboronation.[5] Consider switching to milder or moderately strong bases.[5] (See Table 1 for recommendations).
-
Anhydrous Conditions : Where possible, using anhydrous conditions can starve the reaction of a key proton source.[1] Potassium fluoride (KF) is a base often used effectively under anhydrous conditions.[5]
-
Protect the Boronic Acid : This is often the most robust solution. Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) , MIDA boronate , or potassium trifluoroborate salt can dramatically reduce protodeboronation.[6] These derivatives act as "slow-release" reservoirs, providing a low, steady concentration of the boronic acid under the reaction conditions, which is immediately consumed in the catalytic cycle before it can decompose.[4][7][8]
Q3: The reaction is very slow or stalls completely, even though I've minimized protodeboronation. What is limiting the reaction rate?
If decomposition is not the primary issue, the problem likely lies within the catalytic cycle itself. The electron-withdrawing nature of your boronic acid reduces the nucleophilicity of the organic group, which can make the transmetalation step—the transfer of the organic group from boron to palladium—the rate-limiting step.[9]
Strategies to Accelerate a Sluggish Reaction:
-
Enhance Ligand Electron-Donating Ability : To counteract the electron deficiency of the boronic acid, use a more electron-rich ligand on the palladium center. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or trialkylphosphines like PCy₃) are highly effective.[2][3] They increase electron density on the palladium, which facilitates both the initial oxidative addition and the subsequent transmetalation.[10]
-
Increase Base Strength : A stronger base (e.g., K₃PO₄, Cs₂CO₃) can more effectively generate the anionic "ate" complex of the boronic acid (R-B(OH)₃⁻), which is significantly more nucleophilic and transfers its organic group to the palladium center more rapidly.[3][6] This requires careful optimization to avoid increasing protodeboronation.
-
Elevate Reaction Temperature : Increasing the temperature provides the energy to overcome the activation barrier of the slow transmetalation step.[3] Monitor for thermal decomposition of sensitive substrates.
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting these challenging reactions.
Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings.
Data-Driven Recommendations
Table 1: Recommended Bases for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids
The choice of base is a critical parameter that must be optimized for each specific substrate combination.
| Base | Typical Equivalents | Common Solvents | Temp (°C) | Key Considerations & Rationale |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, Toluene | 80 - 110 | A strong, effective base for difficult couplings. Good balance of reactivity while being less harsh than hydroxides. Often a reliable first choice.[5] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, DMF | 80 - 110 | A stronger and more soluble inorganic base than K₂CO₃. Can accelerate slow reactions when other bases fail.[5] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/EtOH/H₂O, THF/H₂O | 80 - 110 | A standard, milder base. May be less effective for very challenging substrates but can be a good option if protodeboronation is severe.[5] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A mild base, particularly useful for substrates with base-sensitive functional groups (e.g., esters). Often requires anhydrous conditions to be effective.[5] |
Table 2: Common Palladium Catalysts and Ligands for Challenging Couplings
For electron-deficient systems, the combination of a palladium precatalyst with a specialized ligand is often superior to all-in-one catalysts like Pd(PPh₃)₄.
| Pd Precatalyst | Ligand | Catalyst Loading (mol%) | Characteristics & Use Case |
| Pd₂(dba)₃ | SPhos or XPhos | 1 - 2 | Workhorse System : Buchwald ligands are electron-rich and bulky, promoting fast oxidative addition and reductive elimination. Excellent for challenging aryl chlorides and electron-deficient partners.[2][11] |
| Pd(OAc)₂ | P(t-Bu)₃ or PCy₃ | 1 - 3 | Highly Active : Simple trialkylphosphines are extremely electron-donating. Very effective but can be air-sensitive. Good for sterically hindered or electron-rich halides.[12] |
| XPhos Pd G3 | (Integrated) | 0.5 - 2 | Modern Precatalyst : A palladacycle that is air- and moisture-stable, offering high activity and easy handling. Excellent for a broad range of challenging couplings.[3] |
| Pd(dppf)Cl₂ | (Integrated) | 2 - 5 | Reliable Standard : A robust catalyst, though sometimes less active than modern Buchwald systems for highly deactivated substrates. A good baseline for comparison.[5] |
Key Mechanistic Insight & Visualization
The Suzuki-Miyaura catalytic cycle involves three main stages. Electron-deficient boronic acids primarily impact the Transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.
Validated Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.[3][12]
-
Vessel Preparation : To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its ester derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Establish Inert Atmosphere : Seal the vessel with a septum cap. Evacuate the vessel under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the rigorous exclusion of oxygen.
-
Reagent Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a typical concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 2: Protection as a Pinacol Ester
If protodeboronation is intractable, converting the boronic acid to its pinacol ester is a highly effective strategy.[3]
-
Dissolution : In a round-bottom flask, dissolve the electron-deficient boronic acid (1.0 equiv) and pinacol (1.0-1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Dehydration : Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. The reaction is typically complete when water no longer collects in the trap.
-
Isolation : Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude boronic ester is often pure enough to be used directly in the subsequent coupling reaction. If necessary, it can be purified by recrystallization or chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating the pH-Dependent Landscape of Pyridinylboronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pyridinylboronic acids. This guide provides in-depth technical insights and practical troubleshooting advice to help you navigate the complexities of their pH-dependent stability and reactivity. My goal is to equip you with the knowledge to anticipate challenges, optimize your experimental design, and achieve reliable, reproducible results.
Introduction: The Dichotomy of Pyridinylboronic Acids
Pyridinylboronic acids are invaluable building blocks in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, their utility is often shadowed by their inherent instability, a characteristic deeply intertwined with the reaction's pH. Understanding the delicate balance between the desired reactivity and potential degradation pathways is paramount for success. This guide will illuminate the fundamental principles governing the behavior of pyridinylboronic acids in varying pH environments and provide actionable strategies to mitigate common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridinylboronic acid decomposing upon storage or during my reaction setup?
A1: The stability of pyridinylboronic acids is intrinsically linked to pH due to two primary factors: the equilibrium between the neutral boronic acid and its anionic boronate form, and the susceptibility to protodeboronation.
-
Boronic Acid-Boronate Equilibrium: In aqueous media, pyridinylboronic acids exist in a pH-dependent equilibrium between the neutral, trigonal planar form (R-B(OH)₂) and the anionic, tetrahedral boronate form (R-B(OH)₃⁻). The formation of the boronate anion is favored at higher pH.[2] This equilibrium is crucial as it influences both the stability and the nucleophilicity of the boronic acid in cross-coupling reactions.
-
Protodeboronation: This is a major decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the corresponding pyridine.[3] The rate of protodeboronation is highly pH-dependent. For many arylboronic acids, this process is catalyzed by both acid and base, rendering them most stable at a neutral pH.[3]
Q2: I'm observing rapid decomposition of 2-pyridinylboronic acid, even at neutral pH. Why is this happening?
A2: The instability of 2-pyridinylboronic acid, and other 2-heteroarylboronic acids, is a well-documented challenge. Unlike their 3- and 4-isomers, 2-pyridinylboronic acids can form a zwitterionic species under neutral pH conditions due to the proximity of the basic nitrogen atom to the boronic acid moiety.[3] This zwitterion is particularly prone to rapid, unimolecular fragmentation, leading to protodeboronation.[4][5] In contrast, 3- and 4-pyridinylboronic acids are significantly more stable towards protodeboronation.[4][5]
Q3: My Suzuki-Miyaura coupling reaction with a pyridinylboronic acid is giving a low yield. Could the pH be the culprit?
A3: Absolutely. The pH of your reaction medium, largely determined by the choice of base, is a critical parameter for a successful Suzuki-Miyaura coupling involving pyridinylboronic acids.
-
Insufficient Basicity: The catalytic cycle of the Suzuki-Miyaura reaction requires a base to activate the boronic acid, forming the more nucleophilic boronate species that participates in transmetalation with the palladium catalyst. If the pH is too low (insufficiently basic), the concentration of the active boronate will be low, leading to a sluggish or incomplete reaction.
-
Excessive Basicity: Conversely, highly basic conditions can accelerate the protodeboronation of the pyridinylboronic acid, effectively destroying your starting material before it can couple with the aryl halide.[6] This is a common cause of low yields, especially with sensitive substrates like 2-pyridinylboronic acids.
-
Finding the Sweet Spot: The key is to identify a pH range (and a corresponding base) that is sufficient to promote the desired cross-coupling reaction while minimizing the competing protodeboronation side reaction. This often requires careful screening of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[6]
Troubleshooting Guide: Low Yields in Pyridinylboronic Acid Reactions
| Symptom | Potential Cause (pH-Related) | Troubleshooting Steps & Rationale |
| Low or no product formation; starting materials remain. | Insufficient activation of the boronic acid due to low pH. | * Increase Base Strength/Concentration: Switch to a stronger base (e.g., from NaHCO₃ to K₂CO₃ or K₃PO₄) to increase the pH and favor the formation of the active boronate species. |
| Significant formation of the corresponding pyridine (protodeboronation product). | The reaction pH is too high, accelerating protodeboronation. | * Decrease Base Strength: Use a milder base (e.g., from K₃PO₄ to K₂CO₃). * Anhydrous Conditions: If feasible for your specific reaction, using anhydrous conditions can minimize protodeboronation, as water is often involved in the protonolysis step.[6] |
| Inconsistent yields between batches. | Poor pH control or variable quality of the pyridinylboronic acid. | * Use a Buffered System: For reactions sensitive to precise pH control, consider using a buffered solvent system. * Use Fresh or High-Purity Boronic Acid: Pyridinylboronic acids can degrade upon storage. Use freshly purchased or purified material for best results. |
| Rapid decomposition of 2-pyridinylboronic acid. | Inherent instability due to zwitterion formation. | * Use a Boronic Ester: Convert the 2-pyridinylboronic acid to a more stable boronic ester, such as a pinacol or MIDA ester. These are generally more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[6][7] * In Situ Generation: Consider generating the 2-pyridinylboronic acid in situ from a more stable precursor. |
Visualizing pH-Dependent Equilibria and Decomposition
Caption: pH-dependent speciation of pyridinylboronic acids.
Experimental Protocol: pH Stability Assessment of a Pyridinylboronic Acid
This protocol outlines a general method to assess the stability of a pyridinylboronic acid at different pH values using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Pyridinylboronic acid of interest
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate buffer solutions (pH 3, 5, 7, 9, 11)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the pyridinylboronic acid in acetonitrile.
-
Sample Preparation:
-
For each pH to be tested, add a small aliquot of the stock solution to a known volume of the corresponding buffer to achieve a final concentration of approximately 50 µg/mL.
-
Prepare a "time zero" sample for each pH by immediately injecting it into the HPLC after preparation.
-
-
Incubation: Incubate the remaining buffered solutions at a controlled temperature (e.g., room temperature or a slightly elevated temperature to accelerate degradation).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each buffered solution and inject it into the HPLC.
-
HPLC Analysis:
-
Use a suitable gradient of water and acetonitrile as the mobile phase.
-
Monitor the disappearance of the pyridinylboronic acid peak and the appearance of the corresponding pyridine peak (protodeboronation product) over time.
-
-
Data Analysis:
-
Calculate the percentage of the remaining pyridinylboronic acid at each time point for each pH.
-
Plot the percentage of remaining pyridinylboronic acid versus time for each pH to determine the stability profile.
-
Caption: Workflow for pH stability assessment.
Concluding Remarks
The successful application of pyridinylboronic acids hinges on a nuanced understanding of their pH-dependent behavior. By recognizing the potential for protodeboronation and carefully controlling the reaction pH, researchers can significantly improve the reliability and yield of their synthetic transformations. We encourage you to use this guide as a starting point for developing robust and optimized protocols for your specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of (2-Aminopyrimidin-5-yl) boronic acid
Welcome to the technical support center for the synthesis of (2-Aminopyrimidin-5-yl) boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the efficient synthesis of this critical building block. Here, we will address common challenges, offer troubleshooting strategies, and answer frequently asked questions to ensure the success of your experiments.
I. Introduction to (2-Aminopyrimidin-5-yl) boronic acid
(2-Aminopyrimidin-5-yl) boronic acid and its derivatives are vital intermediates in pharmaceutical research and development.[1] They are instrumental in the synthesis of a wide array of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The versatility of the boronic acid functional group, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a cornerstone of modern organic synthesis.[3][4][5][6] However, the synthesis of heteroaryl boronic acids, especially those containing amine functionalities, can present unique challenges.[7][8]
This guide will focus on practical strategies to overcome these hurdles, ensuring a high-yielding and efficient synthesis.
II. Core Synthetic Strategies & Troubleshooting
There are two primary and efficient pathways for the synthesis of (2-Aminopyrimidin-5-yl) boronic acid:
-
Lithium-Halogen Exchange: This is a widely adopted method that starts from 2-amino-5-bromopyrimidine.[9][10]
-
Suzuki-Miyaura Borylation: This palladium-catalyzed approach offers an alternative route, particularly for large-scale synthesis.[9][10]
Below, we delve into the specifics of each method, highlighting potential issues and their solutions.
Strategy 1: Lithium-Halogen Exchange
This method involves the in-situ protection of the amine, followed by a metal-halogen exchange and subsequent trapping with a boron source.[9][10]
Experimental Workflow: Lithium-Halogen Exchange
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Verifying the Purity of (5-Acetylpyridin-3-YL)boronic acid
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1][] (5-Acetylpyridin-3-YL)boronic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its purity directly impacts reaction yields, impurity profiles of subsequent intermediates, and ultimately, the quality of the API. This guide provides an in-depth comparison of analytical techniques for the comprehensive purity assessment of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Challenge of Boronic Acid Analysis: Boroxine Formation
A primary challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4][5] This equilibrium between the boronic acid and its boroxine can complicate analytical results, leading to multiple peaks or signals for a single analyte and potentially inaccurate purity assessments.[3] The analytical methods chosen must be able to account for or mitigate this behavior to provide a true representation of the sample's purity.
Orthogonal Analytical Approaches for Robust Purity Determination
A multi-faceted analytical approach, employing techniques with different separation and detection principles, is essential for a comprehensive purity profile. This guide will focus on a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][][6] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.
Causality Behind Experimental Choices in HPLC Method Development:
The choice of column, mobile phase, and detector are critical for achieving a robust and reliable separation.
-
Column Selection: A C18 column is a common starting point, but for polar compounds like boronic acids, issues with retention can arise.[7] Modern columns with modified silica surfaces or alternative stationary phases can offer improved retention and peak shape.
-
Mobile Phase Optimization: The pH of the mobile phase is a crucial parameter. Acidic conditions (e.g., using formic acid or trifluoroacetic acid) can help to suppress the ionization of the boronic acid, leading to better retention and peak shape. The use of a high-pH mobile phase can also be employed to stabilize boronate esters if they are being analyzed.[7]
-
Detector Selection: A photodiode array (PDA) or UV detector is standard for chromophoric molecules like this compound. For enhanced selectivity, a post-column derivatization with a reagent like alizarin can be used to form a fluorescent complex, allowing for highly sensitive and selective detection by a fluorescence detector.[8][9][10]
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate this compound from its potential impurities and accurately determine its purity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.[11]
Data Presentation: Representative HPLC Purity Data
| Compound | Retention Time (min) | Purity (%) | Major Impurity (%) |
| This compound | 8.2 | 99.1 | 0.6 (Starting Material) |
| Phenylboronic Acid (Reference) | 6.5 | 99.5 | 0.3 (Benzene) |
Note: This data is representative and will vary based on the specific HPLC method and sample.
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Impurity Identification
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules and can provide valuable information about the purity of a sample.[][6][12] Both ¹H and ¹¹B NMR are particularly useful for the analysis of boronic acids.
Causality Behind Experimental Choices in NMR Analysis:
-
¹H NMR: Provides detailed information about the structure of the molecule and can be used to identify and quantify impurities with distinct proton signals.
-
¹¹B NMR: This technique is highly sensitive to the chemical environment of the boron atom and can be used to distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or boroxine species.[13][14][15][16][17] The chemical shift and line width of the ¹¹B signal can provide valuable information about the presence of these different forms.[16]
-
Quantitative NMR (qNMR): By using a certified internal standard, qNMR can provide a highly accurate and direct measure of the purity of the this compound without the need for a reference standard of the analyte itself.[12]
Experimental Protocol: ¹H and ¹¹B NMR Spectroscopy
Objective: To confirm the structure of this compound and to identify and quantify any impurities present.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with probes for ¹H and ¹¹B detection.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[18]
-
For qNMR, add a known amount of a certified internal standard.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹¹B NMR spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative amounts of the main component and any impurities.
-
Analyze the chemical shift and line shape of the signal in the ¹¹B NMR spectrum to assess the presence of boronic acid, boronate esters, and boroxines.
Data Presentation: Typical NMR Chemical Shifts
| Nucleus | Species | Typical Chemical Shift (ppm) |
| ¹¹B | Boronic Acid (sp²) | δ 28-30 |
| ¹¹B | Boronate Ester (sp³) | δ 5-10 |
| ¹¹B | Boroxine | δ 20-23 |
Note: Chemical shifts can vary depending on the solvent and other experimental conditions.
Visualization: NMR Analysis Logic
Caption: Logical flow of information obtained from NMR analysis.
Mass Spectrometry (MS): Unambiguous Identification and High Sensitivity
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for identifying unknown impurities.[1][][6] When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it provides a highly sensitive and selective method for purity analysis.
Causality Behind Experimental Choices in MS Analysis:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like boronic acids and is commonly used in LC-MS.[19][20]
-
Derivatization for GC-MS: Boronic acids are generally not volatile enough for direct GC analysis and require derivatization to increase their volatility.[21]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and any fragment ions, aiding in the confident identification of impurities.
Experimental Protocol: LC-MS
Objective: To confirm the molecular weight of this compound and to identify any co-eluting impurities.
Instrumentation:
-
LC-MS system with an ESI source.
LC Conditions:
-
Use the same HPLC method as described above.
MS Conditions:
-
Ionization Mode: ESI positive and negative
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of this compound.
-
Examine the mass spectra of any impurity peaks to determine their molecular weights.
Data Presentation: Expected Mass Spectrometry Fragments
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 166.06 | Molecular ion in positive mode |
| [M-H]⁻ | 164.05 | Molecular ion in negative mode |
| [M-H₂O+H]⁺ | 148.05 | Loss of water from the boronic acid |
| [3M-3H₂O+H]⁺ | 442.13 | Boroxine Trimer |
Note: The observation of the boroxine trimer is common in the mass spectra of boronic acids.[18]
Visualization: LC-MS Data Correlation
Caption: Correlating chromatographic peaks with mass spectral data for impurity identification.
Comparison of Analytical Techniques
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC | Quantitative Purity | High resolution, quantitative, robust | May require method development for optimal separation |
| NMR | Structural Confirmation | Provides detailed structural information, qNMR for absolute purity | Lower sensitivity than MS, can be complex to interpret |
| MS | Molecular Weight ID | High sensitivity, specific, good for impurity identification | May not be quantitative without standards, boroxine formation can complicate spectra |
Conclusion
A comprehensive and reliable assessment of the purity of this compound necessitates the use of a combination of orthogonal analytical techniques. HPLC provides the foundation for accurate quantitation of the main component and known impurities. NMR spectroscopy offers invaluable structural confirmation and the ability to identify and quantify a wide range of impurities. Mass spectrometry delivers high sensitivity and specificity for molecular weight confirmation and the identification of unknown impurities. By integrating the data from these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the drug development process.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. research.wur.nl [research.wur.nl]
- 10. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Identity determination and purity testing [chemcon.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the reactivity of (5-Acetylpyridin-3-YL)boronic acid with other boronic acids
A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling:
Benchmarking the Reactivity of (5-Acetylpyridin-3-YL)boronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Heteroaryl Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the construction of complex biaryl and heteroaryl scaffolds is paramount.[2] Heteroaryl boronic acids are indispensable building blocks in this context, allowing for the strategic incorporation of heteroaromatic moieties to fine-tune the pharmacological and physicochemical properties of drug candidates.[2]
However, not all boronic acids are created equal. Their performance in cross-coupling reactions is dictated by a complex interplay of electronic and steric factors, as well as their inherent stability.[1] This guide provides an in-depth, objective comparison of the reactivity of This compound , a valuable building block, against a curated set of alternative boronic acids. By grounding our analysis in mechanistic principles and supporting it with experimental data, we aim to equip researchers with the insights needed to make informed decisions in reaction design and optimization.
Chapter 1: Foundational Principles of Boronic Acid Reactivity
The efficacy of any boronic acid in a Suzuki-Miyaura coupling is primarily governed by its ability to participate in the transmetalation step of the catalytic cycle. This is the crucial stage where the organic group is transferred from the boron atom to the palladium center.[3] The rate and efficiency of this step are influenced by several key factors.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid reagent directly impacts the transmetalation step.
References
A Senior Application Scientist's Guide: The Superiority of (5-Acetylpyridin-3-YL)boronic Acid in Modern Cross-Coupling Strategies
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The introduction of functionalized heterocyclic moieties, such as the 5-acetylpyridin-3-yl group, is a frequent and often challenging step in the construction of novel pharmaceutical candidates. This guide provides an in-depth comparison of (5-Acetylpyridin-3-YL)boronic acid with its alternatives, supported by experimental insights and data, to demonstrate its advantages in contemporary organic synthesis.
The Central Role of the Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2] Its widespread adoption is a testament to its reliability and broad functional group tolerance.[3][4] At the heart of this transformation lies the organoboron reagent, and the choice of this reagent significantly impacts the reaction's efficiency, scope, and practicality.
This compound is a key building block for introducing a substituted pyridine ring, a common scaffold in medicinal chemistry. Its utility is best understood by comparing it to alternative organometallic reagents used for similar transformations.
Comparative Analysis: this compound vs. The Alternatives
The primary alternatives to boronic acids for introducing aryl and heteroaryl groups include organostannanes (used in Stille coupling), organozinc reagents (Negishi coupling), and Grignard reagents. While each has its place in the synthetic chemist's toolbox, this compound often emerges as the superior choice for several key reasons.
Key Performance Metrics: A Tabular Comparison
| Feature | This compound (Suzuki-Miyaura) | Organostannane (Stille) | Organozinc (Negishi) | Grignard Reagent |
| Toxicity & Safety | Low toxicity; byproducts are generally benign.[5][6] | High toxicity of tin compounds and byproducts.[7][8][9] | Moderate toxicity; moisture-sensitive. | Highly reactive and moisture-sensitive; pyrophoric potential. |
| Stability | Generally bench-stable solid, though some pyridine boronic acids can be unstable.[10] | Generally stable but can be sensitive to air and moisture. | Often prepared in situ due to limited stability.[11][12] | Highly unstable to air and moisture; requires inert atmosphere. |
| Functional Group Tolerance | Excellent; compatible with a wide range of functional groups.[1][3] | Good, but can be incompatible with certain electrophilic groups. | Good, but can be less tolerant than boronic acids.[12] | Poor; incompatible with acidic protons (e.g., alcohols, amines). |
| Reaction Conditions | Mild; often aqueous conditions are possible.[13][14] | Generally requires anhydrous conditions. | Requires strictly anhydrous and inert conditions.[11] | Requires strictly anhydrous and inert conditions.[15] |
| Byproduct Removal | Boric acid byproducts are typically water-soluble and easily removed. | Tin byproducts can be difficult to remove from the product. | Zinc salts are generally easy to remove with an aqueous wash. | Magnesium salts are easily removed with an aqueous wash. |
| Commercial Availability | Widely available from numerous suppliers.[16] | Less common and more expensive. | Often prepared immediately before use.[11] | Typically prepared immediately before use from the corresponding halide.[17] |
In-Depth Discussion of Advantages
This compound distinguishes itself primarily through its exceptional balance of reactivity and stability, coupled with a favorable safety profile.
-
Low Toxicity and Environmental Impact : Boronic acids and their byproducts are generally considered to have low toxicity, a significant advantage in both laboratory and industrial settings.[5][6] This contrasts sharply with organostannanes, where the high toxicity of tin compounds necessitates stringent handling procedures and presents significant waste disposal challenges.[7][8][9]
-
Stability and Ease of Handling : Unlike the highly reactive and moisture-sensitive organozinc and Grignard reagents, this compound is a solid that is typically stable to air and moisture, allowing for easier storage and handling. While some pyridine boronic acids can be prone to decomposition, methods such as the use of their corresponding boronate esters (e.g., pinacol esters) can enhance stability.[10]
-
Broad Functional Group Tolerance : The Suzuki-Miyaura coupling is renowned for its compatibility with a vast array of functional groups, including esters, ketones, and nitro groups, which are often intolerant to the more basic and nucleophilic Grignard or organolithium reagents.[1][3] This tolerance minimizes the need for protecting group strategies, leading to more efficient and atom-economical syntheses.
-
Mild and Versatile Reaction Conditions : The reaction can often be performed under relatively mild conditions, sometimes even in aqueous solvent mixtures, which is environmentally advantageous.[13][14] This is a stark contrast to reactions involving organozinc and Grignard reagents, which demand strictly anhydrous and inert atmospheres.
The Underlying Chemistry: A Mechanistic Overview
The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle. This understanding allows for the rational optimization of reaction conditions.
The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid (boronate) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[2] The necessity of a base to activate the boronic acid is a key feature of this mechanism.[18]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a reliable method for the coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
This protocol is a general guideline and may require optimization for specific substrates. The choice of catalyst, ligand, base, and solvent system can significantly influence the reaction outcome.[4]
Strategic Reagent Selection Workflow
Choosing the appropriate reagent is a critical decision in synthesis planning. The following workflow illustrates a logical approach.
Conclusion
In the landscape of modern organic synthesis, this compound offers a compelling combination of high performance, safety, and operational simplicity for the introduction of the 5-acetylpyridin-3-yl moiety. Its advantages over traditional organometallic reagents like organostannanes, organozincs, and Grignard reagents—particularly in terms of lower toxicity, greater stability, and broader functional group tolerance—make it the reagent of choice for complex molecule synthesis in drug discovery and development. By understanding the underlying principles and leveraging robust experimental protocols, researchers can harness the full potential of this versatile building block to accelerate their research and development efforts.
References
- 1. Recent Advances in Acyl Suzuki Cross-Coupling | MDPI [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 10. youtube.com [youtube.com]
- 11. Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 有機鋅試劑 [sigmaaldrich.com]
- 13. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine synthesis [organic-chemistry.org]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the X-ray Crystal Structure Analysis of (5-Acetylpyridin-3-YL)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and procedural overview for the X-ray crystal structure analysis of (5-Acetylpyridin-3-YL)boronic acid and its derivatives. Understanding the three-dimensional atomic arrangement of these molecules is crucial for rational drug design, as their solid-state structure dictates key physicochemical properties including solubility, stability, and bioavailability. Boronic acids are a vital class of compounds in medicinal chemistry, renowned for their ability to form reversible covalent bonds and act as enzyme inhibitors.[1][2] The this compound scaffold, in particular, offers a unique combination of a hydrogen-bonding acetyl group and a pyridine ring, making its structural elucidation a high-value endeavor for developing novel therapeutics.
While a public crystal structure for the parent this compound is not available, this guide leverages crystallographic data from structurally analogous aryl- and heteroarylboronic acids to provide a robust predictive framework and a comprehensive procedural guide for researchers working with this class of compounds.
The Indispensable Role of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for unambiguously determining the three-dimensional structure of small molecules.[3][4] By analyzing the diffraction pattern of X-rays scattered by a single crystal, we can map electron density and thereby determine the precise position of each atom in the molecule and its spatial relationship to neighboring molecules in the crystal lattice. This technique provides unparalleled accuracy in measuring bond lengths, bond angles, and torsion angles, which are critical for understanding molecular conformation and intermolecular interactions.[5] For pharmaceutical development, SCXRD is essential for identifying polymorphs, characterizing solid forms, and providing the structural basis for structure-activity relationship (SAR) studies.[6]
Experimental Workflow: From Synthesis to Structural Elucidation
The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring precision and a deep understanding of the underlying chemical principles. The causality behind each step is critical for success. The general workflow is outlined below.
Caption: General workflow from synthesis to final structural analysis.
Experimental Protocol 1: Crystallization of Boronic Acid Derivatives
The formation of high-quality single crystals is often the most challenging step. The choice of solvent is paramount; it must be one in which the compound has moderate solubility. Boronic acids are prone to dehydration, which can form cyclic boroxine anhydrides, so controlled atmospheric conditions can be beneficial.
-
Material Purity: Ensure the this compound derivative is of the highest possible purity (>98%). Impurities can inhibit nucleation and disrupt crystal lattice formation.
-
Solvent Screening: Screen a range of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, and mixtures with water or hexane) to find a system where the compound is sparingly soluble at room temperature and fully soluble upon gentle heating.
-
Slow Evaporation (Method A):
-
Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion (Method B):
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this vial, uncapped, inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).
-
The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop or a fine needle and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss.[7]
Experimental Protocol 2: Single-Crystal X-ray Data Collection and Refinement
This protocol outlines the general steps for determining the structure once a suitable crystal is obtained.
-
Crystal Mounting: Mount the cryo-protected crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure.[8] Hydrogen atoms are typically placed in calculated positions. Anisotropic displacement parameters are refined for all non-hydrogen atoms.
-
Validation: The final structure is validated using metrics such as R-factor, goodness-of-fit (GOOF), and residual electron density maps to ensure the model accurately represents the data. The final structural data is typically deposited in a crystallographic database.
Comparative Structural Analysis of Arylboronic Acid Derivatives
In the absence of a published structure for this compound, we can predict its solid-state architecture by comparing it with known structures of related compounds. Arylboronic acids consistently exhibit specific, highly predictable intermolecular interactions.
The Predominant Motif: Centrosymmetric Hydrogen-Bonded Dimers
The most common structural feature of arylboronic acids in the solid state is the formation of centrosymmetric dimers via a pair of O—H···O hydrogen bonds between the boronic acid groups.[9] This creates a robust R²₂(8) ring motif. This dimerization is energetically favorable and is observed in a vast array of phenylboronic and heterocyclic boronic acids.[7][9]
Caption: Common R²₂(8) hydrogen-bonded dimer in boronic acids.
Comparative Crystallographic Data
The table below compares key crystallographic parameters from relevant published structures. This data provides a baseline for what to expect from this compound derivatives.
| Feature | 4-(methoxycarbonyl)phenylboronic acid[10] | (2-benzyloxypyrimidin-5-yl)boronic acid[7] | Predicted for this compound |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/n | P2₁/c | Centrosymmetric (e.g., P2₁/c) is highly probable |
| Primary Motif | Centrosymmetric O-H···O dimer | Centrosymmetric O-H···O dimer | Centrosymmetric O-H···O dimer |
| Secondary Interactions | C-H···O hydrogen bonds; π-π stacking | O···B and C(π)···B stacking; C-H···N interactions | O-H···N (pyridine) and/or C-H···O (acetyl) bonds |
| Molecular Planarity | Methoxycarbonyl group rotated 7.70(6)° from the ring | Boronic acid group nearly coplanar with the rings | Acetyl group likely twisted from the pyridine ring plane |
| O–B–O Angle | 119.50(10)° | Not specified, but typically ~120° | Expected to be in the range of 118-122° |
Predicted Structural Features of this compound
-
Primary Structure: The molecule will almost certainly form the classic hydrogen-bonded dimer.
-
Supramolecular Assembly: The presence of the pyridine nitrogen atom and the acetyl carbonyl oxygen introduces additional hydrogen bond acceptors. This creates possibilities for more complex, three-dimensional networks. We can predict either:
-
Chain Formation: The remaining boronic acid O-H group (the one not involved in dimerization) could form a hydrogen bond with the pyridine nitrogen of an adjacent dimer, creating infinite chains.[7]
-
Sheet Formation: Alternatively, weak C-H···O hydrogen bonds involving the acetyl carbonyl group could link dimers into sheets.
-
-
Conformation: The boronic acid group is expected to be nearly coplanar with the pyridine ring to maximize conjugation. However, the acetyl group will likely be twisted out of the plane to minimize steric hindrance, a common feature for such substituents.[10]
Implications for Drug Development
A detailed understanding of the crystal structure provides actionable insights for medicinal chemists:
-
Polymorphism: Different crystal packing arrangements (polymorphs) can arise from subtle variations in intermolecular interactions.[5] Each polymorph can have different solubility and stability, making comprehensive structural analysis a regulatory requirement.
-
Solubility and Dissolution: The strength and nature of the intermolecular forces, particularly hydrogen bonds, directly impact the energy required to break the crystal lattice, thus affecting solubility. By understanding these interactions, formulations can be designed to optimize drug delivery.
-
Rational Drug Design: The precise conformation of the molecule in the solid state provides a low-energy, experimentally validated structure for computational modeling and docking studies, accelerating the design of more potent and selective inhibitors.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rigaku.com [rigaku.com]
- 4. excillum.com [excillum.com]
- 5. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Pyridinylboronic Acid Couplings
Introduction: Navigating the Challenges of Pyridinyl Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern organic synthesis, particularly for forging carbon-carbon bonds to create the biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1] However, the inclusion of nitrogen-containing heterocycles, such as pyridine, introduces specific challenges that can hinder reaction efficiency. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle. This phenomenon, often termed the "2-pyridyl problem," is especially pronounced when the boronic acid moiety is at the 2-position, but it can influence the reactivity of 3- and 4-pyridinylboronic acids as well.[2]
The choice of the palladium catalyst is therefore not a trivial matter but a critical parameter that dictates the success of the coupling. For researchers, scientists, and drug development professionals, understanding the nuances of different catalyst systems is paramount for achieving high yields, broad functional group tolerance, and overall efficiency. This guide provides an in-depth, objective comparison of common and advanced palladium catalysts for the Suzuki-Miyaura coupling of pyridinylboronic acids, supported by experimental data and detailed protocols to inform your catalyst selection and reaction optimization.
The Spectrum of Palladium Catalysts: A Comparative Overview
The evolution of palladium catalysts for cross-coupling reactions has led to a diverse array of options, each with distinct advantages. We will explore three major classes: traditional phosphine-based catalysts, modern bulky, electron-rich phosphine (Buchwald) ligands and their corresponding pre-catalysts, and N-heterocyclic carbene (NHC)-based systems.
Traditional Phosphine-Based Catalysts: The Workhorses
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) have been the workhorses of Suzuki-Miyaura couplings for decades.
-
Pd(PPh₃)₄: This air-sensitive catalyst is often effective for less demanding couplings. However, for challenging substrates like pyridinylboronic acids, it can require higher temperatures, longer reaction times, and may still result in modest yields due to catalyst inhibition.[3] The relatively small cone angle of the PPh₃ ligand is less effective at preventing pyridine coordination to the palladium center.
-
PdCl₂(dppf): This catalyst offers greater thermal stability than Pd(PPh₃)₄ and the bidentate dppf ligand can provide a more robust catalytic system. It has shown success in the coupling of 2-hydroxypyridines with arylboronic acids and is a reliable choice for a range of Suzuki-Miyaura reactions.[4][5][6]
Buchwald Ligands and Pre-catalysts: A Paradigm Shift in Reactivity
The development of bulky and electron-rich dialkylbiarylphosphine ligands by the Buchwald group revolutionized the field of cross-coupling. Ligands such as SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂, or used in the form of stable pre-catalysts (e.g., XPhos-Pd-G2), have demonstrated remarkable efficacy for challenging substrates, including heteroaryl chlorides and pyridinylboronic acids.
The success of these ligands stems from their steric bulk, which promotes the crucial reductive elimination step of the catalytic cycle and discourages the formation of inactive catalyst species.[7] Their strong electron-donating ability facilitates the oxidative addition of the aryl halide. These features directly counteract the inhibitory effects of the pyridine nitrogen, leading to higher yields and faster reaction times, often under milder conditions.
N-Heterocyclic Carbene (NHC)-Based Catalysts: The Next Frontier
Palladium-NHC complexes have emerged as another class of highly active catalysts. The strong σ-donating ability of the NHC ligand forms a very stable bond with the palladium center, leading to robust catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs). PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, for instance, are particularly effective for heteroaryl couplings.
Quantitative Performance Comparison
The following tables summarize the performance of different palladium catalysts in the Suzuki-Miyaura coupling of various pyridinylboronic acids. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. This data is compiled from various studies to provide a comparative overview.
Table 1: Comparative Performance for the Coupling of 2-Pyridinylboronic Acid Derivatives
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | Bromobenzene | K₂CO₃ | Dioxane | 90 | 18 | 11 | 3 | [8] |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | 5-89 | 10 | [9][10] |
| Pd(OAc)₂ / SPhos | 2-Chloropyridine | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | >95 | 2 (Pd), 4 (SPhos) | [11] |
| Custom Phosphine Oxide Catalyst | Bromobenzene | Cs₂CO₃ | i-PrOH | 90 | 18 | 62 | 3 | [8] |
| XPhos-Pd-G2 | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | K₃PO₄ | Dioxane/H₂O | 130 (MW) | 0.5 | >95 | 2.5 | [6] |
Table 2: Comparative Performance for the Coupling of 3-Pyridinylboronic Acid Derivatives
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 3-Bromo-2-methylpyridine | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 75-85 | 5 | [1] |
| PdCl₂(dppf) | 3-Bromopyridine | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | - | - | [1] |
| Pd(OAc)₂ / PPh₃ | 3-Bromopyridine | K₂CO₃ | EtOH | 80 | - | High | 2 | [12] |
Table 3: Comparative Performance for the Coupling of 4-Pyridinylboronic Acid Derivatives
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | Dioxane | 70-80 | 18-22 | Good | 5 | [13] |
| PdCl₂(dtbpf) | Aryl Bromide | - | - | - | - | High | 1.5 | [14] |
Causality Behind Experimental Choices: A Mechanistic Perspective
The superiority of modern catalyst systems, particularly those employing Buchwald-type ligands, can be understood by examining the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling and the point of pyridine inhibition.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide. Electron-rich ligands enhance the electron density on the palladium center, facilitating this step.
-
Transmetalation: The organic group from the boronic acid (or a boronate species formed in situ with a base) is transferred to the palladium complex. This step is often the rate-limiting step and can be hindered by catalyst inhibition.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst. Bulky ligands accelerate this step by creating steric strain that favors the formation of the C-C bond.
The challenge with pyridinylboronic acids arises from the equilibrium between the active Pd(0) catalyst and an inactive complex formed by the coordination of the pyridine nitrogen. Bulky ligands, like SPhos and XPhos, create a sterically hindered environment around the palladium atom, which disfavors the binding of the pyridine nitrogen, thus keeping more of the catalyst in the active cycle.
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of pyridinylboronic acids using different catalyst systems.
Protocol 1: Coupling of 3-Bromo-2-methylpyridine with an Arylboronic Acid using Pd(PPh₃)₄[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot… [ouci.dntb.gov.ua]
- 6. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Collection - Palladacycle-Catalyzed Carbonylative SuzukiâMiyaura Coupling with High Turnover Number and Turnover Frequency - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. preprints.org [preprints.org]
A Senior Application Scientist's Guide to the Comparative Biological Activity of Boronic Acid-Based Compounds
Welcome to a comprehensive exploration of the burgeoning field of boronic acid-based compounds in therapeutic development. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of the biological activities of compounds synthesized with different boronic acids. We will move beyond a simple recitation of facts to an analysis grounded in mechanistic insights and field-proven experimental data, empowering you to make informed decisions in your own research endeavors.
Introduction: The Resurgence of Boron in Medicinal Chemistry
For many years, boron-containing compounds were largely overlooked in medicinal chemistry, partly due to misconceptions about their toxicity.[1][2] However, the landmark approval of bortezomib (Velcade®) by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of multiple myeloma marked a paradigm shift.[1][3][4] This event catalyzed a surge of interest in boronic acids, revealing their potential as versatile and potent therapeutic agents.[1][2][3][4] To date, the FDA has approved five boronic acid drugs, with several more in clinical trials, highlighting their growing importance in modern medicine.[5]
The unique chemical properties of the boronic acid moiety [-B(OH)₂] are central to its biological activity. The boron atom possesses an empty p-orbital, making it a Lewis acid capable of forming reversible covalent bonds with biological nucleophiles, such as the serine or threonine residues found in the active sites of many enzymes.[3][6] This ability to form a stable, yet reversible, tetrahedral intermediate is a key mechanism behind the potent and selective inhibition of various enzyme classes.[7][8][9]
This guide will delve into a comparative analysis of different classes of boronic acid-containing compounds, focusing on their synthesis, mechanism of action, and biological efficacy. We will explore how variations in the boronic acid scaffold and its substituents influence target specificity and overall therapeutic potential.
Synthesis of Biologically Active Boronic Acid Derivatives
The synthesis of boronic acid derivatives is a well-established field, offering a variety of methods to incorporate the boronic acid functional group into diverse molecular scaffolds.[1][4] The choice of synthetic route is critical as it dictates the accessible chemical space and the final compound's properties.
Key Synthetic Strategies
Several robust methods are commonly employed for the synthesis of aryl boronic acids, which are frequent precursors to biologically active compounds:
-
Electrophilic Trapping of Arylmetal Intermediates: This classic method involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate ester, followed by acidic workup.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis and is frequently used to form carbon-carbon bonds using boronic acids as key reagents.[1][4][10]
-
Direct C-H Borylation: More recent advancements allow for the direct borylation of aromatic C-H bonds, offering a more atom-economical and efficient route to aryl boronic acids.[4]
The synthesis of more complex structures, such as peptidyl boronic acids, often involves specialized techniques to handle the lability of the aminoboronic acid moiety.[11]
Experimental Protocol: General Synthesis of an Aryl Boronic Acid via Suzuki-Miyaura Coupling
This protocol provides a representative workflow for the synthesis of a biaryl compound, a common scaffold in medicinal chemistry, using a boronic acid.
-
Reaction Setup: In a clean, dry flask, combine the aryl halide (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a suitable solvent system (e.g., a mixture of toluene and water) and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110 °C for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Causality behind Experimental Choices: The choice of catalyst, base, and solvent is crucial for the efficiency of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid, while the palladium catalyst facilitates the cross-coupling process. The solvent system is chosen to ensure the solubility of all reactants.
Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Comparative Biological Activity: A Tale of Two Targets
The versatility of the boronic acid pharmacophore is evident in its ability to target a wide range of enzymes. We will now compare two prominent classes of boronic acid-based inhibitors: proteasome inhibitors and β-lactamase inhibitors.
Proteasome Inhibitors: The Bortezomib Story and Beyond
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of proteins, playing a key role in cell cycle regulation and apoptosis.[12][13] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, making it an attractive target for cancer therapy.[14][15]
Bortezomib (Velcade®) , a dipeptide boronic acid, was the first-in-class proteasome inhibitor to receive FDA approval.[1][12] Its mechanism of action involves the boron atom forming a stable but reversible complex with the N-terminal threonine hydroxyl group in the active site of the 26S proteasome, specifically inhibiting its chymotrypsin-like activity.[1][4][13][14] This leads to cell cycle arrest and apoptosis in cancer cells.[16]
Subsequent research has led to the development of other proteasome inhibitors, including non-peptidic boronic acid derivatives, in an effort to improve upon the pharmacokinetic properties of early peptide-based inhibitors.[4][17]
Comparative Data: Proteasome Inhibitory Activity
| Compound | Structure | Target | IC₅₀ (nM) | Key Features |
| Bortezomib | Dipeptide boronic acid | 20S Proteasome (Chymotrypsin-like activity) | 7.05[4] | First-in-class, reversible inhibitor.[12][14] |
| Ixazomib | N-dipeptidyl boronic acid | 20S Proteasome | - | Orally bioavailable proteasome inhibitor.[1] |
| AS-29 | Tyropeptin-boronic acid derivative | 20S Proteasome | Potent | Induces accumulation of ubiquitinated proteins.[18] |
| Compound 15 | Dipeptide boronic acid | 20S Proteasome | 4.60[4] | More potent than Bortezomib in vitro.[4] |
β-Lactamase Inhibitors: Vaborbactam and the Fight Against Antibiotic Resistance
Bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a major global health threat.[19] Boronic acid transition state inhibitors (BATSIs) have emerged as a promising strategy to combat this resistance.[7][20] These inhibitors mimic the tetrahedral transition state of β-lactam hydrolysis, effectively blocking the active site of serine-based β-lactamases.[7][20]
Vaborbactam , a cyclic boronic acid β-lactamase inhibitor, is a prime example of this class.[20][21][22] It is used in combination with the carbapenem antibiotic meropenem (Vabomere®) to treat complicated urinary tract infections.[23][24] Vaborbactam itself has no antibacterial activity but protects meropenem from degradation by serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[22][23][24]
The design of BATSIs often involves modifying the R1 and R2 side chains to optimize interactions with the active site of different β-lactamase enzymes.[7]
Comparative Data: β-Lactamase Inhibitory Activity
| Compound | Structure | Target β-Lactamase | Kᵢ (nM) | Key Features |
| Vaborbactam | Cyclic boronic acid | KPC-2 | 69[22] | Broad-spectrum serine β-lactamase inhibitor.[21][22] |
| Taniborbactam | Boronic acid | - | - | Phase III clinical trial candidate.[20] |
| Xeruborbactam | Boronic acid | - | - | Phase I clinical trial candidate.[20] |
| Compound 10a | Triazole-based boronic acid | AmpC | 140[20] | Discovered via in situ click chemistry.[20] |
Mechanism of Action: A Deeper Dive into Enzyme Inhibition
The inhibitory mechanism of boronic acids against serine proteases is a well-studied phenomenon.[25][26] The boron atom acts as an electrophile, mimicking the carbonyl carbon of the natural substrate.[7] It forms a covalent, yet reversible, bond with the catalytic serine residue in the enzyme's active site, creating a stable tetrahedral adduct that resembles the transition state of the hydrolytic reaction.[7][9][27]
Caption: Boronic acid inhibition of a serine protease via a tetrahedral adduct.
This reversible covalent inhibition mechanism offers several advantages in drug design, including high potency and prolonged target engagement.[28] The specificity of inhibition can be fine-tuned by modifying the substituents on the boronic acid scaffold to optimize interactions with the enzyme's binding pocket.[29][30][31][32]
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol outlines a general procedure for determining the inhibitory potency (e.g., IC₅₀ or Kᵢ) of a boronic acid compound against a target enzyme.
-
Reagent Preparation: Prepare stock solutions of the enzyme, a suitable substrate (often a chromogenic or fluorogenic substrate), and the boronic acid inhibitor in an appropriate buffer.
-
Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to an appropriate model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.
Self-Validating System: This protocol includes controls (enzyme activity without inhibitor) and measures initial reaction rates to ensure the data reflects true inhibition and is not confounded by factors like substrate depletion or enzyme instability.
Conclusion and Future Perspectives
Boronic acid-based compounds have firmly established their place in the modern drug discovery landscape.[5] Their unique mechanism of action, coupled with well-understood synthetic chemistry, makes them a highly attractive class of molecules for targeting a diverse array of enzymes.[1][3][33][34]
The comparative analysis presented in this guide highlights the remarkable versatility of the boronic acid pharmacophore. From the life-saving impact of bortezomib in oncology to the critical role of vaborbactam in combating antibiotic resistance, the therapeutic potential of these compounds is undeniable.
Future research will likely focus on the development of novel boronic acid derivatives with improved selectivity, enhanced pharmacokinetic profiles, and the ability to overcome emerging resistance mechanisms.[4] The continued exploration of structure-activity relationships and the application of innovative drug discovery platforms, such as in situ click chemistry, will undoubtedly lead to the next generation of boronic acid-based therapeutics.[20]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 14. Bortezomib - Wikipedia [en.wikipedia.org]
- 15. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vaborbactam - Wikipedia [en.wikipedia.org]
- 23. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
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- 27. pubs.acs.org [pubs.acs.org]
- 28. pnas.org [pnas.org]
- 29. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 33. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Synthesis of Pyridinylboronic Acids and Esters: Recent Progress and Methodologies
Pyridinylboronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Their utility in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with pyridine moieties—a common scaffold in bioactive compounds—has driven significant research into efficient and versatile synthetic methods. This guide provides an in-depth comparison of recent advancements in the synthesis of these valuable reagents, offering insights into the rationale behind various experimental approaches and providing actionable protocols for researchers in the field.
The Enduring Challenge: Stability and Selectivity
The synthesis of pyridinylboronic acids is not without its challenges. The electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom can complicate many synthetic transformations. A significant hurdle, particularly for 2-pyridinylboronic acids, is their inherent instability, often leading to rapid protodeboronation.[1][2] Consequently, many synthetic strategies focus on the preparation of more stable boronic esters. Furthermore, achieving regioselectivity in the borylation of substituted pyridines remains a key area of research.[3][4]
This guide will compare the following key synthetic strategies, evaluating their strengths, weaknesses, and practical applications:
-
Classical Approaches: Halogen-Metal Exchange and Directed Ortho-Metalation
-
Transition-Metal Catalyzed Cross-Coupling: The Miyaura Borylation
-
Direct C-H Borylation: Atom-Economical Strategies with Iridium and Rhodium Catalysis
-
Novel Frontiers: Metal-Free and Cycloaddition Methodologies
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to a specific pyridinylboronic acid or ester is dictated by several factors including the desired substitution pattern, the presence of other functional groups, scalability, and cost. Below is a comparative overview of the most prevalent methods.
Table 1: Comparison of Major Synthetic Routes to Pyridinylboronic Acids and Esters
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Halogen-Metal Exchange | Halopyridines (I, Br) | Organolithium or Grignard reagents, Trialkyl borates | Inexpensive, reliable for large-scale synthesis, well-established. | Requires cryogenic temperatures, limited functional group tolerance, formation of organometallic intermediates.[5] | 40-95%[5] |
| Directed Ortho-Metalation (DoM) | Substituted Pyridines with a Directing Group (e.g., -CONR2, -OMe) | Strong bases (e.g., LDA, n-BuLi), Trialkyl borates | High regioselectivity for ortho-borylation. | Requires a directing group, use of stoichiometric strong bases. | 50-80% |
| Miyaura Borylation | Halopyridines (Cl, Br, I, OTf) | Bis(pinacolato)diboron (B2pin2), Palladium catalyst, Base | Excellent functional group tolerance, mild reaction conditions.[6] | Cost of palladium catalyst and diboron reagent, potential for side reactions.[6] | 70-95% |
| Iridium-Catalyzed C-H Borylation | Pyridines | B2pin2, Iridium catalyst (e.g., [Ir(cod)OMe]2), Ligand | High atom economy, direct functionalization of C-H bonds, excellent for sterically directed borylation.[1][3][4][7][8] | Catalyst can be inhibited by pyridine nitrogen, regioselectivity can be challenging to control.[1][2] | 60-90%[7] |
| Rhodium-Catalyzed C-H Borylation | Pyridones, substituted pyridines | B2pin2, Rhodium catalyst | High regioselectivity in specific cases (e.g., C6-borylation of 2-pyridones).[9][10][11] | Substrate scope can be limited.[11] | 70-90%[10][11] |
| Metal-Free Borylation | Aryl Halides, Anilines | Diboron reagents, Base or Radical Initiator | Avoids transition metal contamination, cost-effective.[12][13][14] | Can have a limited substrate scope compared to metal-catalyzed methods.[12] | 50-85%[12][13] |
| [4+2] Cycloaddition | Dienes, Alkynylboronates | Heat or Lewis acid | Access to highly substituted pyridinylboronic esters.[15] | Limited to specific substitution patterns, regioselectivity can be an issue.[15] | 62-88%[15] |
In-Depth Methodological Discussion and Experimental Protocols
Halogen-Metal Exchange: The Workhorse Method
This classical approach remains a cost-effective and reliable method for large-scale synthesis, particularly for 3- and 4-pyridinylboronic acids.[5] The process involves the reaction of a halopyridine with an organometallic reagent (typically an organolithium or Grignard reagent) at low temperatures to form a pyridyl anion, which is then quenched with a trialkyl borate.
Causality Behind Experimental Choices: The use of cryogenic temperatures (-78 °C to -40 °C) is crucial to prevent side reactions, such as the attack of the organometallic reagent on other functional groups or self-coupling.[5] The choice between organolithium and Grignard reagents can influence the reactivity and selectivity. An in situ quench procedure, where the organometallic reagent is added to a mixture of the halopyridine and trialkyl borate, can often improve yields, especially for substrates with sensitive functional groups.[5]
Experimental Protocol: Synthesis of 3-Pyridinylboronic Acid via Halogen-Metal Exchange [5]
-
To a stirred solution of 3-bromopyridine and triisopropyl borate in a mixture of THF and toluene at -40 °C under an inert atmosphere, slowly add n-butyllithium.
-
Maintain the temperature at -40 °C for the duration of the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Quench the reaction with an aqueous acid solution (e.g., HCl).
-
Adjust the pH of the aqueous layer to precipitate the boronic acid.
-
Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.
-
For enhanced stability and easier characterization, the boronic acid can be converted to its pinacol ester by reacting with pinacol.[5]
Transition Metal-Catalyzed C-H Borylation: An Atom-Economical Approach
Direct C-H borylation has emerged as a powerful, atom-economical alternative to traditional methods that require pre-functionalized starting materials.[3] Iridium and rhodium catalysts are at the forefront of this methodology.
Iridium-Catalyzed Borylation: This method is particularly effective for the borylation of C-H bonds, with regioselectivity often governed by steric factors.[4][7] However, the Lewis basic nitrogen of the pyridine ring can coordinate to the iridium center, inhibiting the catalytic activity.[1][2] This challenge can be overcome by introducing a substituent at the C-2 position, which sterically hinders this coordination.[1][2]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Substituted Pyridine [7]
-
In a glovebox or under an inert atmosphere, combine the substituted pyridine, bis(pinacolato)diboron (B2pin2), an iridium precatalyst (e.g., [Ir(cod)OMe]2), and a suitable ligand (e.g., dtbpy) in a reaction vessel.
-
If the substrate is a solid, dissolve it in a minimal amount of an inert solvent (e.g., THF or cyclohexane), although neat conditions are often possible.[7][8]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) for several hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel.
Rhodium-Catalyzed Borylation: Rhodium catalysts have shown excellent utility for the C6-selective C-H borylation of 2-pyridones, a valuable transformation for accessing otherwise difficult-to-obtain isomers.[9][10][11] This selectivity is often achieved through the use of a directing group on the pyridone nitrogen.[11]
Metal-Free Borylation: A Greener Alternative
Recent developments have focused on metal-free borylation reactions to circumvent the cost and potential toxicity associated with transition metals.[12][13][14] One innovative approach involves a pyridine-catalyzed radical borylation of aryl halides.[12] This method leverages the cross-coupling of an aryl radical and a pyridine-stabilized boryl radical under mild conditions.[12][16] Another strategy employs BBr3 for the ortho-selective C-H borylation of 2-phenylthiopyridines.[14]
Causality Behind Experimental Choices: In the radical borylation, pyridine acts as a catalyst to stabilize the boryl radical, facilitating the C-B bond formation.[12] The choice of a radical initiator and solvent is critical for optimizing the reaction yield. In the BBr3-mediated borylation, the pyridine nitrogen likely acts as a directing group, facilitating the electrophilic attack of the boron reagent at the ortho position.[14]
Stability, Purification, and Handling of Pyridinylboronic Acids and Esters
As previously mentioned, 2-pyridinylboronic acids are notoriously unstable.[17] It is often preferable to synthesize and isolate their corresponding pinacol esters, which exhibit significantly greater stability. 3- and 4-pyridinylboronic acids are generally more stable.[18][19]
Purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric boroxines.[5][20] Common purification techniques include:
-
Recrystallization: Effective for many aryl boronic acids, often from hot water or ethanol.[20]
-
Column Chromatography: Can be difficult, but specialized conditions (e.g., using a mobile phase modifier like acetic acid) can be effective.
-
Formation of Derivatives: Conversion to a stable derivative, such as a diethanolamine adduct or a trifluoroborate salt, can facilitate purification.[20]
Conclusion and Future Outlook
The synthesis of pyridinylboronic acids and esters has witnessed remarkable progress, with a diverse array of methodologies now available to the synthetic chemist. While classical methods like halogen-metal exchange remain valuable for their simplicity and cost-effectiveness on a large scale, modern transition-metal-catalyzed C-H borylation techniques offer unparalleled atom economy and access to novel chemical space. The emergence of metal-free alternatives further expands the synthetic toolkit, providing greener and more sustainable routes.
Future research will likely focus on the development of even more selective and general catalytic systems, particularly for the challenging C-H borylation of unactivated pyridines. The design of novel, air- and moisture-stable pyridinylboronic acid surrogates will also continue to be an area of intense investigation, further empowering chemists in the synthesis of next-generation pharmaceuticals and functional materials.
References
- 1. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium-Catalyzed C6-Selective C-H Borylation of 2-Pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyridine-Catalyzed Radical Borylation of Aryl Halides [organic-chemistry.org]
- 13. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. Organometallic Chemistry: Pyridine-Catalyzed Radical Borylation of Aryl Halides - Journal of the American Chemical Society (ACS Publications) [organometallics.blogspot.com]
- 17. reddit.com [reddit.com]
- 18. chemimpex.com [chemimpex.com]
- 19. 4-ピリジンボロン酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 20. reddit.com [reddit.com]
Assessing the Novelty of Structures Synthesized from (5-Acetylpyridin-3-YL)boronic Acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery of novel therapeutics. Among the vast arsenal of reagents available, heterocyclic boronic acids have emerged as particularly valuable synthons, primarily due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of (5-Acetylpyridin-3-YL)boronic acid , a commercially available reagent, and assesses the novelty of the structures it can generate. We will delve into a specific application in the synthesis of a novel SHP2 inhibitor, compare it with plausible alternatives, and provide detailed experimental protocols to enable researchers to leverage this building block in their own discovery programs.
The Strategic Value of the (5-Acetylpyridin-3-YL) Moiety
This compound offers a unique combination of structural features that are highly desirable in drug discovery. The pyridine ring is a common motif in pharmaceuticals, often contributing to improved solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets. The acetyl group at the 5-position provides a crucial handle for further functionalization or can act as a key pharmacophoric element, while the boronic acid at the 3-position facilitates robust and predictable carbon-carbon bond formation via the Suzuki-Miyaura coupling reaction.[1] This trifecta of functionalities makes it a powerful tool for generating libraries of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors where pyridinyl scaffolds are prevalent.[2]
Case Study: Synthesis of a Novel SHP2 Inhibitor
A recent patent application highlights the utility of this compound in the synthesis of novel inhibitors of SHP2 (Src homology 2 domain-containing phosphatase 2), a critical node in cellular signaling pathways and a high-value target in oncology.[3] The core of the synthesis involves a Suzuki-Miyaura coupling reaction, a cornerstone of modern pharmaceutical synthesis, to forge a key biaryl bond.
Reaction Workflow
The synthesis of the SHP2 inhibitor precursor involves the palladium-catalyzed cross-coupling of this compound with a halogenated heterocyclic core. This reaction is a testament to the efficiency and functional group tolerance of the Suzuki-Miyaura coupling.
Caption: Workflow for the Suzuki-Miyaura coupling to synthesize a SHP2 inhibitor precursor.
Structural Novelty
The resulting biaryl structure, incorporating the acetyl-substituted pyridine ring, represents a novel chemical entity with potential for high-potency and selective inhibition of SHP2. The acetyl group can engage in specific interactions within the enzyme's binding pocket, while the pyridine nitrogen can act as a hydrogen bond acceptor, contributing to the overall binding affinity.
Comparative Analysis with Alternative Boronic Acids
While this compound offers distinct advantages, it is crucial for researchers to consider alternative building blocks to explore a wider chemical space and optimize pharmacological properties. The choice of an alternative will depend on the specific therapeutic target and the desired structure-activity relationship (SAR).
| Boronic Acid Reagent | Key Structural Feature | Potential Advantages | Potential Disadvantages |
| This compound | Acetyl-substituted pyridine | - Specific interactions via acetyl group- Handle for further chemistry- Favorable pyridine scaffold | - Potential for metabolic liabilities at the acetyl group |
| (3-Acetylphenyl)boronic acid | Acetyl-substituted phenyl | - Simpler, non-heterocyclic core- Well-established reactivity | - Lacks pyridine nitrogen for H-bonding- May have different solubility profile |
| (5-Cyanopyridin-3-YL)boronic acid | Cyano-substituted pyridine | - Cyano group as a potent H-bond acceptor- Can be a bioisostere for the acetyl group | - Different electronic properties- Potential for different metabolic pathways |
| Pyridine-3-boronic acid | Unsubstituted pyridine | - Simplest pyridine analog- Readily available and cost-effective | - Lacks the specific interactions of the acetyl group- May require other substitutions for potency |
The selection of a particular boronic acid will fundamentally alter the physicochemical properties and biological activity of the resulting molecule. For instance, replacing the acetylpyridine moiety with an acetylphenyl group would remove the hydrogen bonding capability of the pyridine nitrogen, which could be critical for target engagement. Conversely, using a cyano-substituted pyridine could maintain a key interaction while altering the electronics of the ring system.
Experimental Protocols
The following protocols are based on the general procedures for Suzuki-Miyaura coupling and the specific details provided in the patent literature for the synthesis of the SHP2 inhibitor.[3]
Suzuki-Miyaura Coupling for SHP2 Inhibitor Synthesis
Materials:
-
Halogenated Heterocyclic Core (1.0 eq)
-
This compound (3.0 eq)
-
Potassium Fluoride (KF) (6.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
-
2-Methyltetrahydrofuran (2-Me-THF)
-
Water
Procedure:
-
To a reaction vessel, add the halogenated heterocyclic core, this compound, and potassium fluoride.
-
Add 2-Me-THF and water to the vessel.
-
Stir the mixture and purge with nitrogen gas.
-
Add Pd(dppf)Cl₂ to the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 75°C and stir for 16 hours.
-
Monitor the reaction progress by LCMS.
-
Upon completion, cool the reaction to room temperature.
-
Add anhydrous sodium sulfate to the reaction mixture to remove water.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable and strategic building block for the synthesis of novel chemical entities with therapeutic potential. Its successful application in the synthesis of a novel SHP2 inhibitor underscores its utility in modern drug discovery. By understanding its reactivity and comparing it with viable alternatives, researchers can make informed decisions to accelerate their discovery programs. The provided protocols offer a practical starting point for chemists to incorporate this versatile reagent into their synthetic workflows, paving the way for the discovery of the next generation of innovative medicines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
